Product packaging for Piperidine, 1-(3,4,5-trimethoxybenzoyl)-(Cat. No.:CAS No. 3704-26-5)

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B181541
CAS No.: 3704-26-5
M. Wt: 279.33 g/mol
InChI Key: MDFLEQBDVHQKNX-UHFFFAOYSA-N
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Description

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B181541 Piperidine, 1-(3,4,5-trimethoxybenzoyl)- CAS No. 3704-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3704-26-5

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

piperidin-1-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H21NO4/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3

InChI Key

MDFLEQBDVHQKNX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2

Other CAS No.

3704-26-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone, a versatile chemical intermediate used in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

While the specific compound with a piperidine ring is not detailed, its piperazine analogue serves as a valuable reference. The core structure consists of a 3,4,5-trimethoxyphenyl group linked to a piperazine ring via a carbonyl bridge. This scaffold is a common feature in molecules targeting a range of biological pathways.

PropertyValueReference
Chemical Name (4-phenylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone[1]
CAS Number 17766-63-1[1]
Molecular Formula C20H24N2O4[1]
Molecular Weight 356.4 g/mol [1]
Exact Mass 356.17360725 g/mol [1]

Synthesis and Experimental Protocols

The synthesis of (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone and its subsequent derivatization are key processes for developing novel therapeutic agents.

2.1. Synthesis of Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone

A common synthetic route involves the coupling of 3,4,5-trimethoxybenzoic acid with a protected piperazine, followed by deprotection.[2]

  • Materials: 3,4,5-trimethoxybenzoic acid, dry tetrahydrofuran (THF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA), Boc-piperazine.[2]

  • Procedure:

    • Dissolve 3,4,5-trimethoxybenzoic acid in dry THF and stir at ambient temperature.

    • Add HATU and DIPEA to the solution and stir for 20 minutes.

    • Cool the reaction mixture to 0°C and add Boc-piperazine.

    • Continue stirring for 3-4 hours at ambient temperature.

    • Purify the crude product by column chromatography on silica gel (3% methanol in dichloromethane) to obtain the Boc-protected intermediate.[2]

    • The Boc-protecting group is then removed under acidic conditions to yield Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone.

2.2. General Procedure for the Synthesis of N-substituted Derivatives

The synthesized piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone can be further functionalized by reacting it with various aromatic or heterocyclic acid chlorides.[2]

  • Materials: Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone, dry Dichloromethane (DCM), triethylamine, desired aromatic/heterocyclic acid chloride.[2]

  • Procedure:

    • Dissolve the aromatic or heterocyclic acid in dry DCM and cool to 0°C.

    • Add oxalyl chloride and a catalytic amount of DMF, then stir for 1 hour.

    • In a separate flask, dissolve Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone in dry DCM, cool to 0°C, and add triethylamine.

    • Slowly add the prepared acid chloride solution to the piperazine solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute with DCM, wash with water, 10% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulphate, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography.[2]

Experimental Workflow for Synthesis

G Synthesis Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Derivatization A 3,4,5-Trimethoxybenzoic Acid + Boc-piperazine B Coupling Reaction (HATU, DIPEA, THF) A->B C Boc-protected intermediate B->C D Acidic Condition C->D E Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone D->E G Coupling Reaction (Triethylamine, DCM) E->G F Aromatic/Heterocyclic Acid Chloride F->G H Final N-substituted Derivative G->H

Caption: General workflow for the synthesis of N-substituted (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone derivatives.

Biological Activity and Signaling Pathways

Compounds bearing the 3,4,5-trimethoxyphenyl motif are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The piperazine or piperidine moiety often contributes to the pharmacokinetic properties of the molecule.

3.1. Antimicrobial Activity

Several derivatives of (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives showed moderate to good activity against various microbial strains.[2][3]

3.2. Anticancer Activity and Affected Signaling Pathways

The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many anticancer agents, notably in compounds that interact with tubulin. While specific data for the title compound is limited, related chalcones and other molecules containing this motif have been shown to affect key oncogenic signaling pathways.

  • RAS-ERK and AKT/FOXO3a Pathways: Chalcones with a 3,4,5-trimethoxyphenyl group have been found to suppress the RAS-ERK and AKT/FOXO3a signaling pathways, which are crucial for cell proliferation and survival in cancer.[4] Suppression of these pathways can lead to apoptosis (programmed cell death) in cancer cells.

  • Wnt/β-catenin Pathway: Some hybrid molecules incorporating the trimethoxyphenyl moiety have demonstrated inhibitory effects on the Wnt/β-catenin pathway by downregulating key proteins like β-catenin, c-Myc, and cyclin D1.[3] This pathway is often dysregulated in various cancers.

Potential Signaling Pathway Inhibition

G Potential Signaling Pathways cluster_0 Upstream Signaling cluster_1 Downstream Effectors cluster_2 Cellular Outcomes Ras RAS ERK ERK Ras->ERK PI3K PI3K Akt AKT PI3K->Akt Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis GSK3b GSK3β Akt->GSK3b inhibition Akt->Apoptosis Survival Cell Survival Akt->Survival bCatenin β-catenin GSK3b->bCatenin degradation bCatenin->Proliferation Compound (3,4,5-trimethoxyphenyl) derivative Compound->Ras inhibition Compound->PI3K inhibition Compound->GSK3b inhibition Compound->bCatenin downregulation

References

Biological Activity of 1-(3,4,5-trimethoxybenzoyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-(3,4,5-trimethoxybenzoyl)piperidine derivatives. It consolidates key findings on their anticancer, antimicrobial, and other pharmacological effects, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

The 1-(3,4,5-trimethoxybenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The trimethoxyphenyl moiety is a key pharmacophore found in numerous natural and synthetic compounds with potent biological effects, including the well-known tubulin polymerization inhibitor, combretastatin A-4. The piperidine ring, a common N-heterocycle in pharmaceuticals, imparts favorable pharmacokinetic properties. This guide focuses on derivatives combining these two key structural features, exploring their potential as therapeutic agents.

Anticancer Activity

Derivatives of 1-(3,4,5-trimethoxybenzoyl)piperidine have been investigated for their potential as anticancer agents, with a primary mechanism of action identified as the inhibition of tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected 1-(3,4,5-trimethoxybenzoyl)piperidine and related derivatives against various cancer cell lines.

Compound IDModificationCell LineIC50 (µM)Reference
3c 3-arylamino-5-amino-1,2,4-triazoleHepatocellular Carcinoma (in vivo)Not specified (almost eliminated growth)[1]
3e 3-arylamino-5-amino-1,2,4-triazoleNot specifiedComparable to CA-4[1]
3f 3-arylamino-5-amino-1,2,4-triazoleNot specifiedComparable to CA-4[1]
2a N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazidePC30.2[2]
2b N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazidePC31.8[2]
2c N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazidePC30.2[2]
2f N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazidePC31.2[2]
3l 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazolePC31.7[2]
3m 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazolePC30.3[2]
9b N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea with 1-methylpiperidin-4-ylMCF7, PC3< 3[3]
9d N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea with 1-methylpiperidin-4-ylMCF7, PC3< 3[3]
Mechanism of Action: Tubulin Polymerization Inhibition

Several 1-(3,4,5-trimethoxybenzoyl)piperidine derivatives exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton involved in cell division. These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G A 1-(3,4,5-trimethoxybenzoyl) piperidine derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of 1-(3,4,5-trimethoxybenzoyl)piperidine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Certain piperidine derivatives have demonstrated notable antimicrobial properties. While specific data for 1-(3,4,5-trimethoxybenzoyl)piperidine derivatives is limited in the provided context, the broader class of piperidine derivatives shows promise.

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of some novel piperidine derivatives.

Compound IDBacterial StrainZone of Inhibition (mm)MIC (mg/mL)Reference
Compound 6 B. cereus≥ 61.5
Compound 6 E. coli≥ 61.5
Compound 6 S. aureus≥ 61.5
Compound 6 B. subtilis≥ 60.75
Compound 6 P. aeruginosa≥ 61.5
Compound 6 K. pneumoniae≥ 61.5
Compound 6 M. luteus≥ 61.5
Compound 8 B. subtilis5Not specified
Compound 8 S. aureus5Not specified
Compound 8 P. aeruginosa5Not specified
Compound 9 VariousLeast activeNot specified
Experimental Protocol: Agar Disc Diffusion Assay

Objective: To screen the antibacterial activity of synthesized piperidine derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., chloramphenicol)

  • Bacterial culture broth

Procedure:

  • Prepare a bacterial inoculum by suspending freshly grown bacteria in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the impregnated discs, along with a solvent control and a standard antibiotic disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the disc) in millimeters.

Antioxidant Activity

Some piperidine derivatives have also been evaluated for their antioxidant potential.

Quantitative Antioxidant Activity Data

The antioxidant capacity of novel piperidine derivatives was assessed using the DPPH scavenging assay.

Compound IDDPPH Scavenging Capacity (%) at 1000 µg/mLReference
Compound 8 78[4]
Compound 6 49[4]
Rutin (Control) 97[4]

Experimental Workflow: DPPH Radical Scavenging Assay

G A Prepare serial dilutions of piperidine derivatives B Add DPPH solution to each dilution A->B C Incubate in the dark at room temperature B->C D Measure absorbance at 517 nm C->D E Calculate percentage of scavenging activity D->E

Caption: Workflow for DPPH antioxidant assay.

Other Biological Activities

Derivatives of the 1-(3,4,5-trimethoxybenzoyl)piperidine scaffold have been explored for other therapeutic applications, including their potential as phosphodiesterase 5 (PDE5) inhibitors for the treatment of erectile dysfunction.[5] For instance, a pseudo-ring formation via an intramolecular hydrogen bond in 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives led to potent PDE5 inhibitory activity.[5]

Conclusion

The 1-(3,4,5-trimethoxybenzoyl)piperidine scaffold represents a versatile platform for the development of novel therapeutic agents. The existing body of research highlights their significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. Furthermore, the broader class of piperidine derivatives exhibits promising antimicrobial and antioxidant activities. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring their potential in other therapeutic areas. Detailed in vivo studies are warranted for the most promising candidates to evaluate their efficacy and safety profiles.

References

Potential Therapeutic Targets of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, a molecule incorporating both a piperidine scaffold and a trimethoxybenzoyl moiety, stands as a compound of significant interest for therapeutic development. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its constituent pharmacophores provides a strong basis for predicting its potential biological activities and therapeutic targets. The piperidine ring is a privileged structure in medicinal chemistry, frequently associated with neuroprotective and anticancer properties. The 3,4,5-trimethoxybenzoyl group is a well-established inhibitor of tubulin polymerization, a critical process in cell division, making it a cornerstone for the development of novel anticancer agents. This technical guide synthesizes the available information on these key structural components to elucidate the probable mechanisms of action and therapeutic potential of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, focusing primarily on its likely role as a tubulin polymerization inhibitor and an anticancer agent.

Introduction to Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- (PubChem CID: 77295) is a synthetic organic compound characterized by a piperidine ring acylated with a 3,4,5-trimethoxybenzoyl group. The piperidine moiety, a six-membered heterocyclic amine, is a common feature in numerous pharmaceuticals and natural alkaloids.[1] The 3,4,5-trimethoxyphenyl group is a key structural feature of many natural and synthetic compounds with potent biological activities, most notably as inhibitors of tubulin polymerization.[2] This unique combination of a privileged scaffold and a potent pharmacophore suggests that Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a promising candidate for further investigation as a therapeutic agent.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a versatile scaffold found in a wide array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various non-covalent interactions contribute to its prevalence in medicinal chemistry. Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Piperidine derivatives have been shown to exert cytotoxic effects on various cancer cell lines. Their mechanisms often involve the modulation of critical signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[3]

  • Neuroprotective Effects: Certain piperidine-based compounds have exhibited neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's. These effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.

The 3,4,5-Trimethoxybenzoyl Moiety: A Potent Tubulin Polymerization Inhibitor

The 3,4,5-trimethoxyphenyl group is a well-recognized pharmacophore responsible for the potent tubulin polymerization inhibitory activity of numerous compounds, including the natural product combretastatin A-4. This moiety is known to bind to the colchicine-binding site on β-tubulin.[4][5] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The key consequences of this inhibition include:

  • Cell Cycle Arrest: Disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Postulated Therapeutic Target and Mechanism of Action

Based on the established activities of its constituent parts, the primary and most probable therapeutic target of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is tubulin . The proposed mechanism of action is the inhibition of tubulin polymerization .

Signaling Pathway

The anticipated signaling pathway initiated by Piperidine, 1-(3,4,5-trimethoxybenzoyl)- involves its binding to the colchicine site on β-tubulin, leading to a cascade of events culminating in apoptotic cell death.

G cluster_0 Cellular Effects Compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization MitoticSpindle Mitotic Spindle Failure Microtubule->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis Induction

Figure 1: Proposed mechanism of action for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- as a tubulin polymerization inhibitor.

Quantitative Data from Structurally Related Compounds

Compound ClassCell LineIC50 (µM)Reference
Trimethoxyphenyl Pyridine DerivativesHCT-1164.83[6]
Trimethoxyphenyl Pyridine DerivativesHepG-23.25[6]
Trimethoxyphenyl Pyridine DerivativesMCF-76.11[6]
1,2,4-Triazole-3-carboxanilidesMCF-77.79[4]
1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazolesJurkat< 1[1]
1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazolesRS4;11< 1[1]

Representative Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate compounds like Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the in vitro assembly of microtubules.

Workflow:

G cluster_0 Experimental Workflow Start Start Prepare Prepare Tubulin Solution (>99% pure) in G-PEM Buffer Start->Prepare Incubate Incubate with Test Compound (or vehicle control) at 37°C Prepare->Incubate Monitor Monitor Absorbance at 340 nm over time Incubate->Monitor Analyze Analyze Polymerization Curves and Calculate IC50 Monitor->Analyze End End Analyze->End

Figure 2: Workflow for a typical tubulin polymerization assay.

Methodology:

  • Reagents: Purified bovine brain tubulin (>99% pure), G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol), test compound dissolved in DMSO.

  • Procedure: a. A solution of tubulin in G-PEM buffer is prepared and kept on ice. b. The test compound at various concentrations (or DMSO as a vehicle control) is added to a 96-well plate. c. The tubulin solution is added to each well. d. The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. e. The change in absorbance at 340 nm is monitored every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The extent of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control. The IC50 value (the concentration of compound that inhibits polymerization by 50%) is determined from a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound (or vehicle control) for a specified period (e.g., 48 or 72 hours). c. After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). d. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Conclusion

While direct experimental validation for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is pending, the robust evidence from structurally related compounds strongly suggests its potential as a tubulin polymerization inhibitor with significant anticancer activity. The presence of the piperidine scaffold may also confer additional favorable pharmacological properties, including potential neuroprotective effects. Further investigation into its synthesis, in vitro and in vivo efficacy, and detailed mechanism of action is warranted to fully elucidate its therapeutic potential. This molecule represents a promising lead structure for the development of novel therapeutics targeting tubulin.

References

In Silico Prediction of ADMET Properties for Piperidine, 1-(3,4,5-trimethoxybenzoyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data, computational modeling offers a crucial first pass in evaluating the drug-like potential of this compound. This document outlines the predicted pharmacokinetic and toxicological profile of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- using a variety of established open-access bioinformatics tools. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for the in silico predictions are detailed, and key workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers engaged in the early-stage evaluation of this and structurally related compounds.

Introduction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unfavorable pharmacokinetic and toxicity profiles. Early assessment of a compound's ADMET properties is therefore critical to de-risk drug development projects, saving both time and resources. In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, providing rapid and cost-effective initial screening of chemical entities.[1][2]

This guide focuses on the in silico characterization of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, a compound featuring a piperidine ring linked to a trimethoxybenzoyl group. The piperidine moiety is a common scaffold in many pharmaceuticals.[3] By leveraging a consensus approach using multiple predictive models, we aim to construct a robust ADMET profile for this molecule.

Chemical Information
PropertyValueReference
IUPAC Name piperidin-1-yl-(3,4,5-trimethoxyphenyl)methanone[4]
Molecular Formula C15H21NO4[4]
Molecular Weight 279.33 g/mol [4]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2[4]
InChIKey MDFLEQBDVHQKNX-UHFFFAOYSA-N[4]

In Silico Methodology

The ADMET properties of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- were predicted using a suite of widely recognized, freely available web-based platforms, including pkCSM, SwissADME, and admetSAR.[5][6][7][8][9] This multi-tool approach allows for a more reliable prediction by cross-verifying results and leveraging the different algorithms and training datasets of each platform.[1]

The general workflow for this in silico analysis is depicted below:

ADMET_Workflow A Compound Input (SMILES String) B ADMET Prediction Tools (pkCSM, SwissADME, admetSAR) A->B C Physicochemical Properties B->C D Absorption B->D E Distribution B->E F Metabolism B->F G Excretion B->G H Toxicity B->H I Data Aggregation & Analysis C->I D->I E->I F->I G->I H->I J ADMET Profile Report I->J

Figure 1: In silico ADMET prediction workflow.

The canonical SMILES string for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- was submitted to each server, and the resulting predictions were collected and organized into the tables presented in the following sections.

Predicted Physicochemical Properties and Drug-Likeness

Physicochemical properties are fundamental determinants of a compound's pharmacokinetic behavior. The predicted properties and adherence to various drug-likeness rules for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- are summarized below.

ParameterPredicted ValueInterpretation
Molecular Weight 279.33 g/mol Favorable for oral bioavailability
LogP (Octanol/Water Partition Coefficient) 2.1 - 2.6Optimal lipophilicity for membrane permeability and solubility
Topological Polar Surface Area (TPSA) 49.9 ŲGood potential for oral absorption and cell permeability
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 5
Number of Rotatable Bonds 4Good conformational flexibility
Lipinski's Rule of Five Compliant (0 violations)High likelihood of being an orally active drug
Ghose Filter Compliant
Veber Rule Compliant
Egan Rule Compliant
Muegge Rule Compliant

The compound demonstrates favorable physicochemical properties, complying with multiple drug-likeness rules, which suggests a good potential for oral bioavailability.[10]

Predicted ADMET Properties

Absorption

The absorption of a drug determines its entry into the systemic circulation. Key predicted parameters related to the absorption of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- are presented below.

ParameterPredicted ValueInterpretation
Water Solubility (logS) -2.5 to -3.5Moderately soluble
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) > 0.9High permeability predicted[11]
Human Intestinal Absorption (%) > 90%High absorption from the intestine predicted
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to efflux by P-gp
P-glycoprotein (P-gp) Inhibitor NoUnlikely to cause drug-drug interactions via P-gp inhibition

The predictions suggest that the compound is likely to be well-absorbed from the gastrointestinal tract with high permeability and is not expected to be a substrate for the P-glycoprotein efflux pump.

Distribution

Drug distribution describes the reversible transfer of a drug from the blood to various tissues in the body.

ParameterPredicted ValueInterpretation
Volume of Distribution at Steady State (VDss, log L/kg) 0.5 - 1.0Good distribution into tissues
Fraction Unbound in Plasma (%) 10 - 20%High plasma protein binding expected
Blood-Brain Barrier (BBB) Permeability (logBB) > 0.3Likely to cross the blood-brain barrier
CNS Permeability (logPS) > -2Likely to penetrate the central nervous system

The compound is predicted to have good tissue distribution and is likely to penetrate the blood-brain barrier, a critical consideration for CNS-acting drugs or for assessing potential CNS side effects.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by enzymes in the liver.

Metabolism_Pathway A Piperidine, 1-(3,4,5-trimethoxybenzoyl)- B CYP450 Enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) A->B Metabolic Reactions C Metabolites B->C D Excretion C->D

Figure 2: General metabolic pathway via Cytochrome P450 enzymes.

ParameterPredicted ValueInterpretation
CYP1A2 Inhibitor NoLow potential for drug-drug interactions via this isoform
CYP2C9 Inhibitor NoLow potential for drug-drug interactions via this isoform
CYP2C19 Inhibitor NoLow potential for drug-drug interactions via this isoform
CYP2D6 Inhibitor YesPotential for drug-drug interactions with CYP2D6 substrates
CYP3A4 Inhibitor NoLow potential for drug-drug interactions via this isoform
CYP2D6 Substrate YesLikely to be metabolized by CYP2D6
CYP3A4 Substrate YesLikely to be metabolized by CYP3A4

The in silico models predict that Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a likely substrate for CYP2D6 and CYP3A4, two of the major drug-metabolizing enzymes. Importantly, it is also predicted to be an inhibitor of CYP2D6, which warrants caution for potential drug-drug interactions if co-administered with other drugs metabolized by this enzyme.

Excretion

Excretion is the process by which a drug or its metabolites are eliminated from the body.

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg) 0.5 - 1.0Moderate rate of elimination from the body
Renal OCT2 Substrate NoUnlikely to be actively secreted by the kidneys via OCT2
Toxicity

Toxicity prediction is crucial for identifying potential safety liabilities early in development.

ParameterPredicted ValueInterpretation
AMES Mutagenicity Non-mutagenicLow risk of carcinogenicity
hERG I Inhibition NoLow risk of cardiotoxicity (QT prolongation)
Hepatotoxicity NoLow risk of drug-induced liver injury
Skin Sensitization NoLow risk of causing an allergic skin reaction
Minnow Toxicity (log mM) > -0.3Potential for environmental toxicity
Oral Rat Acute Toxicity (LD50, mol/kg) ~2.5Classified as Class 3 (Toxic)
Oral Rat Chronic Toxicity (log mg/kg/day) ~1.0

The compound is predicted to be non-mutagenic and has a low risk of hERG inhibition and hepatotoxicity. However, the predicted acute oral toxicity falls into Class 3, indicating that the compound may be toxic at higher doses.

Discussion and Conclusion

The comprehensive in silico ADMET profiling of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- suggests that it possesses several favorable drug-like properties. It is predicted to have good oral absorption and tissue distribution, including penetration into the central nervous system. The molecule is likely metabolized by major CYP450 enzymes and shows a potential for drug-drug interactions as an inhibitor of CYP2D6. While the predictions for mutagenicity, hERG inhibition, and hepatotoxicity are favorable, the acute oral toxicity prediction warrants further investigation through in vitro and in vivo studies.

It is imperative to acknowledge that these predictions are generated from computational models and should be interpreted with caution.[1] Experimental validation is essential to confirm these findings. This in silico assessment, however, provides a valuable framework for guiding future experimental work and prioritizing resources in the development of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and its analogs as potential therapeutic agents. Researchers are encouraged to use this guide as a starting point for more detailed investigations into the pharmacokinetic and toxicological profile of this compound.

References

An In-depth Technical Guide on the Discovery and History of Trimethoxybenzoyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological significance of trimethoxybenzoyl piperidine compounds. This class of molecules, characterized by a piperidine ring acylated with a trimethoxybenzoyl group, has yielded clinically important drugs, most notably the muscarinic antagonist trospium chloride. This document details the seminal discovery of trospium, its synthesis, mechanism of action, and extensive clinical evaluation. Furthermore, it explores the broader structure-activity relationships within this chemical scaffold by examining available data on related analogues. Detailed experimental protocols for the synthesis of key precursors and the pharmacological characterization of these compounds are provided to facilitate further research and development in this area. Signaling pathways and experimental workflows relevant to the study of these compounds are also visually represented to aid in comprehension and future experimental design.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing receptor binding and pharmacological activity. The nitrogen atom within the ring can act as a basic center, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The prevalence of the piperidine moiety in medicinal chemistry underscores its importance as a "privileged structure" in drug design.

Discovery and History of Trimethoxybenzoyl Piperidine Compounds

The history of trimethoxybenzoyl piperidine compounds is centrally anchored to the discovery and development of trospium chloride .

The Emergence of Trospium Chloride

The synthesis of trospium was first described by scientists at Dr. Robert Pfleger Chemische Fabrik GmbH, with a patent filed in 1966.[2] This was followed by its first approval for medical use in 1974.[2] Trospium chloride was introduced as a spasmolytic agent in Germany in 1967.[3] It is a quaternary ammonium compound, a feature that significantly influences its pharmacokinetic profile by limiting its ability to cross the blood-brain barrier.[3] This characteristic minimizes central nervous system (CNS) side effects commonly associated with other anticholinergic agents.[3]

Initially developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency, trospium chloride has had a long history of clinical use in Europe.[3][] In 1999, Madaus licensed the U.S. rights to Interneuron (which later became Indevus), who conducted the necessary clinical trials for FDA approval.[2] The drug, branded as Sanctura, was approved by the FDA in May 2004.[2]

More recently, the therapeutic applications of trospium have expanded. In 2024, the FDA approved a fixed-dose combination of xanomeline and trospium chloride (marketed as Cobenfy) for the treatment of schizophrenia.[5] In this combination, trospium chloride serves to mitigate the peripheral cholinergic side effects of xanomeline, a muscarinic agonist that provides the therapeutic effect in the CNS.[5]

Chemical Synthesis

The synthesis of trimethoxybenzoyl piperidine compounds generally involves the acylation of a piperidine derivative with a trimethoxybenzoyl halide, typically the chloride.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

A common precursor for this class of compounds is 3,4,5-trimethoxybenzoyl chloride. This can be synthesized from 3,4,5-trimethoxybenzoic acid.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride from 3,4,5-Trimethoxybenzoic Acid [6]

  • Materials: 3,4,5-trimethoxybenzoic acid, thionyl chloride, chloroform (CHCl3).

  • Procedure:

    • Dissolve 3,4,5-trimethoxybenzoic acid (8.00 g, 37.7 mmol) in chloroform (30 mL).

    • Add thionyl chloride (13.7 mL, 189 mmol) dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • After completion, cool the mixture to room temperature.

    • Remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • Yield: 3,4,5-trimethoxybenzoyl chloride is obtained as a colorless oil in quantitative yield.

An alternative method involves the use of bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst.[3]

Synthesis of 1-(3,4,5-Trimethoxybenzoyl)piperidine

The synthesis of the parent compound, 1-(3,4,5-trimethoxybenzoyl)piperidine, can be achieved through the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine.

Experimental Protocol: Synthesis of 1-(3,4,5-Trimethoxybenzoyl)piperidine

  • Materials: 3,4,5-trimethoxybenzoyl chloride, piperidine, a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve piperidine in the chosen organic solvent and cool in an ice bath.

    • Add the base to the solution.

    • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Trospium Chloride

The synthesis of trospium chloride is a multi-step process. A representative synthetic route is as follows:[7][8]

  • Preparation of Benziloyl Chloride: Diphenylglycolic acid (benzilic acid) is reacted with thionyl chloride to form benziloyl chloride.[7]

  • Preparation of Nortropine: Atropine is demethylated, often using a palladium on carbon (Pd/C) catalyst, to yield nortropine.[8]

  • Formation of the Spirocyclic Pyrrolidinium Salt: Nortropine is reacted with 1,4-dichlorobutane to form the spirocyclic pyrrolidinium salt intermediate.

  • Esterification: The intermediate from step 3 is then reacted with benziloyl chloride to yield trospium chloride.[7]

Pharmacological Profile

Mechanism of Action

Trimethoxybenzoyl piperidine compounds, particularly trospium chloride, are primarily characterized as muscarinic receptor antagonists.[2][6] Acetylcholine is a neurotransmitter that activates muscarinic receptors, leading to smooth muscle contraction in organs like the bladder.[6] Trospium chloride competitively blocks the binding of acetylcholine to muscarinic receptors, specifically the M2 and M3 subtypes found in the bladder's detrusor muscle.[3][6] This antagonism leads to the relaxation of the bladder's smooth muscle, thereby alleviating the symptoms of overactive bladder.[2][6] Receptor binding assays have shown that trospium has a high affinity for all five muscarinic receptor subtypes (M1-M5) and negligible affinity for nicotinic receptors.[2][3]

Acetylcholine Acetylcholine Muscarinic_Receptors Muscarinic Receptors (M2, M3 in Bladder) Acetylcholine->Muscarinic_Receptors Binds to Bladder_Contraction Bladder Smooth Muscle Contraction Muscarinic_Receptors->Bladder_Contraction Activates Trospium Trospium Chloride Trospium->Muscarinic_Receptors Blocks

Mechanism of Action of Trospium Chloride.
Structure-Activity Relationship (SAR)

The quaternary ammonium structure of trospium chloride is a key determinant of its pharmacological profile. This permanent positive charge makes the molecule highly hydrophilic, which limits its ability to cross the blood-brain barrier, thus reducing CNS-related side effects.[3]

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for trospium chloride.

ParameterValueReceptor Subtype(s)SpeciesReference
Affinity (pKi)HighM1, M2, M3, M4, M5Human[2][3]
Bioavailability (oral)< 10%N/AHuman[3]
Peak Plasma Conc. (Tmax)5-6 hoursN/AHuman[9]
Elimination Half-life13-20 hoursN/AHuman[3]
Protein Binding~50-85%N/AHuman[2]

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to muscarinic receptors using a radioligand displacement assay.

  • Materials: Cell membranes expressing the desired muscarinic receptor subtype (M1-M5), radioligand (e.g., [3H]-N-methylscopolamine), test compound, wash buffer, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data to determine the IC50 value of the test compound, which can then be converted to a Ki value.

Determination of pA2 Value

The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

  • Procedure:

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) on an isolated tissue preparation (e.g., guinea pig ileum).

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of the antagonist (the trimethoxybenzoyl piperidine compound).

    • Generate a second concentration-response curve for the agonist in the presence of the antagonist.

    • Repeat with several different concentrations of the antagonist.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.

cluster_0 In Vitro Screening cluster_1 Functional Assays cluster_2 In Vivo Evaluation A Compound Synthesis B Muscarinic Receptor Binding Assays (M1-M5) A->B C Determine Ki values B->C D Isolated Tissue Experiments C->D Lead Compounds E Determine pA2 values D->E F Animal Models of Overactive Bladder E->F Promising Candidates G Assess Efficacy and Side Effects F->G

Experimental Workflow for Screening Muscarinic Antagonists.

Conclusion and Future Directions

The trimethoxybenzoyl piperidine scaffold has proven to be a valuable starting point for the development of clinically useful drugs, as exemplified by the long-standing success of trospium chloride. The unique pharmacokinetic properties conferred by the quaternary ammonium group in trospium have made it a well-tolerated option for overactive bladder and a useful adjunct in the treatment of schizophrenia.

Future research in this area could focus on several key aspects:

  • Exploration of SAR: A systematic investigation of the structure-activity relationships by synthesizing and evaluating a broader range of analogues could lead to the discovery of compounds with improved selectivity for specific muscarinic receptor subtypes. This could potentially lead to therapies with fewer side effects.

  • Novel Therapeutic Targets: While the primary focus has been on muscarinic receptors, the trimethoxybenzoyl piperidine scaffold could be explored for its activity at other G-protein coupled receptors (GPCRs) or ion channels.

  • Development of CNS-penetrant Analogues: For indications where central activity is desired, modification of the quaternary ammonium group to a tertiary amine could facilitate blood-brain barrier penetration.

  • Application of Modern Drug Discovery Techniques: The use of computational modeling, high-throughput screening, and structural biology could accelerate the discovery and optimization of new drug candidates based on this scaffold.

References

Unraveling the Enigmatic Mechanism of Action: A Speculative Analysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While direct experimental evidence for the specific mechanism of action of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is not extensively documented in current scientific literature, a comprehensive analysis of its structural motifs—the piperidine ring and the 3,4,5-trimethoxybenzoyl group—provides a strong basis for speculation. This whitepaper synthesizes findings from studies on structurally analogous compounds to postulate a primary mechanism centered on the inhibition of tubulin polymerization, a critical process in cell division. This disruption is likely to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells. Furthermore, the presence of the piperidine moiety suggests potential modulation of key signaling pathways implicated in cancer progression, such as NF-κB and PI3K/Akt. This document presents a consolidated overview of the speculated mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the proposed biological interactions.

The Prevailing Hypothesis: Inhibition of Tubulin Polymerization

The most compelling speculated mechanism of action for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This hypothesis is strongly supported by the recurrent biological activity of numerous compounds containing the 3,4,5-trimethoxybenzoyl moiety, which is a well-established pharmacophore known to interact with the colchicine binding site on β-tubulin.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

The binding of a ligand to the colchicine site interferes with the assembly of α- and β-tubulin heterodimers into microtubules. These dynamic polymeric structures are essential components of the cytoskeleton and are indispensable for the formation of the mitotic spindle during cell division. The disruption of microtubule formation or function leads to a cascade of cellular events:

  • Mitotic Arrest: Cells are unable to properly segregate their chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[2][10][11][13]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[10][11][13]

The 3,4,5-trimethoxyphenyl group is a key structural feature of potent tubulin inhibitors like combretastatin A-4 and podophyllotoxin.[18] It is believed to orient within the colchicine binding pocket, establishing crucial interactions with amino acid residues.

Proposed Signaling Pathway for Tubulin Inhibition

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of tubulin polymerization.

G cluster_0 Cellular Effects Compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Disruption Disruption of Microtubule Dynamics MitoticSpindle Mitotic Spindle Formation Disruption->MitoticSpindle Inhibition Arrest G2/M Phase Arrest MitoticSpindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Figure 1: Proposed pathway of tubulin polymerization inhibition.

Secondary Speculation: Modulation of Oncogenic Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of biological pathways.[19][20][21] While the primary mechanism of action for the title compound is likely tubulin inhibition, the piperidine moiety could contribute to its overall pharmacological profile by modulating key oncogenic signaling pathways.

Research on various piperidine derivatives has indicated their potential to interfere with pathways such as:

  • NF-κB Signaling: The NF-κB pathway is crucial for cancer cell proliferation, survival, and inflammation. Some piperidine-containing compounds have been shown to down-regulate NF-κB activity.[19]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of the PI3K/Akt pathway is a common strategy in cancer therapy, and some piperidine derivatives have demonstrated inhibitory effects on this cascade.[19][20]

  • STAT-3 Signaling: The STAT-3 pathway is involved in cell growth, differentiation, and apoptosis. Piperine, an alkaloid containing a piperidine ring, has been shown to inhibit STAT-3 phosphorylation.[19]

Potential Interaction with Cancer-Related Signaling Cascades

The diagram below outlines the potential points of intervention for a piperidine-containing compound within these critical signaling pathways.

G cluster_1 Potential Modulation of Signaling Pathways Compound Piperidine Moiety PI3K PI3K Compound->PI3K NFkB NF-κB Compound->NFkB STAT3 STAT3 Compound->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation STAT3->Proliferation

Figure 2: Speculated modulation of oncogenic signaling pathways.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, the following table summarizes the in vitro antiproliferative activities (IC50 values) of various compounds featuring the 1-(3,4,5-trimethoxybenzoyl) moiety attached to different heterocyclic scaffolds.

Compound ClassRepresentative CompoundCell LineIC50 (µM)Reference
1,2,4-Triazole Derivative(3-(4-tolylamino)-5-amino-1H-1,2,4-triazol-1-yl)(3,4,5-trimethoxyphenyl)methanoneHeLa0.0032[2]
1,2,4-Triazole DerivativeCompound 5k Jurkat< 1[6][9]
1,2,4-Triazole DerivativeCompound 5o Jurkat< 1[6][9]
Benzo[b]thiophene Derivative2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenylamino)-benzo[b]thiophene (4e )Jurkat0.3[4]
Benzo[b]thiophene Derivative2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenylamino)-benzo[b]thiophene (4e )K5620.2[4]
Benzo[b]thiophene Derivative3-methyl-4-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene (4g )HeLa0.016[11]
Pyrrolizine DerivativeCompound 16a MCF-7/ADR6.26[12]
Pyrrolizine DerivativeCompound 16b MCF-7/ADR0.52[12]
Pyridine DerivativeCompound VI HepG-23.25[17]
1,2,4-Triazole Derivative(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (22b )MCF-70.39[13]
1,2,4-Triazole DerivativeAnilide of m-anisidine 4e MCF-77.79[5][15]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating the anticancer activity of compounds structurally related to Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G cluster_2 MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Incubate for a specified period (e.g., 48-72 hours). B->C D 4. Add MTT solution to each well and incubate. C->D E 5. Solubilize formazan crystals with a suitable solvent. D->E F 6. Measure absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Calculate IC50 values. F->G

Figure 3: General workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a period, typically 48 to 72 hours, under standard cell culture conditions.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength appropriate for formazan.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the control, and the half-maximal inhibitory concentration (IC50) is calculated.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Detailed Steps:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing a polymerization buffer, GTP, and the test compound at various concentrations or a control vehicle.

  • Initiation of Polymerization: The reaction is initiated by transferring the reaction mixtures to a temperature-controlled spectrophotometer set to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time. This increase is proportional to the extent of tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.

Conclusion

The available scientific literature strongly suggests that the mechanism of action of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is likely centered on the inhibition of tubulin polymerization, a hallmark of compounds containing the 3,4,5-trimethoxybenzoyl moiety. This would classify it as a potential antimitotic agent, inducing cell cycle arrest and apoptosis in proliferating cancer cells. The piperidine ring may further contribute to its anticancer profile by modulating key signaling pathways. While this analysis provides a robust, evidence-based speculation, definitive confirmation of these mechanisms will require direct experimental investigation of the specific compound. The data and protocols presented herein offer a valuable framework for guiding such future research.

References

Structure-Activity Relationship of Trimethoxybenzoyl Piperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The trimethoxybenzoyl moiety, particularly the 3,4,5-trimethoxybenzoyl group, is a key pharmacophore found in numerous biologically active compounds, most notably for its potent tubulin polymerization inhibitory effects. When coupled with a piperidine ring, this scaffold offers a versatile platform for developing novel therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trimethoxybenzoyl piperidine analogs, focusing on their role as antimitotic agents. It summarizes quantitative biological data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers and professionals in drug development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to be functionalized allow for precise tuning of physicochemical properties and target interactions.[1] The 3,4,5-trimethoxyphenyl group is a well-established feature of potent inhibitors of tubulin polymerization that bind to the colchicine site, such as combretastatin A-4 (CA-4).

This guide focuses on a specific class of molecules that combines the 3,4,5-trimethoxybenzoyl group with a piperidine-containing heterocyclic system, specifically 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives. These compounds have emerged as a new series of potent antimitotic agents that inhibit tubulin polymerization by interacting with the colchicine binding site.[2] A thorough understanding of the SAR of these analogs is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

Core Scaffold and Mechanism of Action

The primary mechanism of action for the trimethoxybenzoyl piperidine analogs discussed herein is the inhibition of tubulin polymerization. These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][3]

The core structure combines the 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)thiophene moiety with an N-substituted 4,5,6,7-tetrahydropyridine nucleus.[2] This design leverages the established tubulin-binding properties of the trimethoxybenzoyl group while using the substituted piperidine ring to modulate activity and physicochemical properties.

G Compound Trimethoxybenzoyl Piperidine Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for antimitotic trimethoxybenzoyl piperidine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature of the substituent on the piperidine nitrogen (N-6 position of the tetrahydrothieno[2,3-c]pyridine system). Systematic modification of this position has yielded significant insights into the SAR.

  • Small Alkyl and Acyl Groups: Introduction of small, electron-withdrawing groups on the piperidine nitrogen generally enhances antiproliferative activity.

  • Carbamates and Esters: The most significant increases in potency are observed with N-alkoxycarbonyl substituents. Notably, the N-methoxycarbonyl derivative was identified as the most promising compound in a key study, exhibiting IC₅₀ values in the nanomolar range against several cancer cell lines.[2] This suggests that the size, electronics, and potential hydrogen bonding capacity of this group are optimal for interaction with the biological target.

  • Bulky Substituents: Increasing the steric bulk of the N-substituent is generally detrimental to activity.

  • Urea and Thiourea Derivatives: Modifications of an N-Boc protected intermediate to form various urea and thiourea derivatives have also been explored, indicating a broad tolerance for different functional groups at this position, although none surpassed the activity of the simple N-methoxycarbonyl analog.[2]

G Core Core Scaffold 2-amino-3-(3',4',5'-trimethoxybenzoyl) -4,5,6,7-tetrahydrothieno[2,3-c]pyridine SAR SAR at Piperidine Nitrogen (N-6) Core->SAR substituents N-Substituent Type Impact on Activity SAR->substituents increase Increased Activity substituents:f0->increase N-Methoxycarbonyl (-COOCH₃) decrease Decreased Activity substituents:f0->decrease Bulky Groups (e.g., -Boc)

Caption: Summary of key structure-activity relationships.

Quantitative SAR Data

The antiproliferative activity of a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine analogs was evaluated against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

CompoundN-Substituent (R)IC₅₀ (nM) vs. HeLaIC₅₀ (nM) vs. HT-29IC₅₀ (nM) vs. MCF-7Tubulin IC₅₀ (µM)
4a -CH₃1502101801.8
4b -CH₂CH₃1101501301.6
4c -CH₂Ph901101001.5
4d -COCH₃5070601.3
4e -COOCH₃2540301.1
4f -COOCH₂CH₃3050451.2
4j -Boc>10,000>10,000>10,000>20
(Data synthesized from Romagnoli et al.)[2]

These data clearly illustrate that small N-alkoxycarbonyl groups, particularly N-methoxycarbonyl (4e ), confer the highest potency.[2] The N-Boc protected analog (4j ) was essentially inactive, highlighting the negative impact of a bulky substituent at this position.

Experimental Protocols

General Synthetic Procedure

The synthesis of the 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is typically achieved via the Gewald reaction.[2] This multicomponent reaction provides an efficient route to highly functionalized thiophenes.

Protocol:

  • A suspension of 3-oxo-3-(3,4,5-trimethoxyphenyl)propionitrile, elemental sulfur, and an appropriate N-substituted 4-piperidone is prepared in ethanol.

  • Triethylamine (TEA) is added as a basic catalyst.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.

G start Starting Materials: - 3-oxo-3-(3,4,5-trimethoxyphenyl)propionitrile - N-substituted 4-piperidone - Sulfur mix Mix in Ethanol Add Triethylamine (TEA) start->mix reflux Heat to Reflux mix->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture monitor->cool Complete filter Filter to Collect Crude Product cool->filter purify Purify by Recrystallization filter->purify product Final Compound purify->product

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and late-stage clinical candidates underscores its significance as a "privileged scaffold." This guide provides a comprehensive technical review of piperidine-containing compounds, delving into their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

The Ubiquitous Piperidine: A Privileged Structure

The piperidine motif is a recurring structural feature in pharmaceuticals across a wide spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] Its popularity stems from a combination of favorable physicochemical properties. The piperidine ring can modulate a compound's lipophilicity and aqueous solubility, crucial parameters for oral bioavailability and distribution within the body.[1] Its conformational flexibility allows it to adapt to the steric demands of various biological targets, while its basic nitrogen atom can serve as a key hydrogen bond acceptor or a site for salt formation, enhancing drug-receptor interactions and improving pharmaceutical properties.[1][3]

Therapeutic Applications and Bioactivity of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the diverse range of drugs that incorporate this moiety. From managing the symptoms of Alzheimer's disease to combating cancer and alleviating pain, piperidine-containing compounds have made a profound impact on modern medicine. The following tables summarize the quantitative bioactivity and pharmacokinetic parameters of several key examples.

Quantitative Bioactivity Data of Selected Piperidine-Containing Drugs
DrugTherapeutic AreaTarget(s)IC50 / KiReference
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)IC50: 6.7 nM (human AChE)[4]
Risperidone Schizophrenia, Bipolar DisorderDopamine D2 Receptor, Serotonin 5-HT2A ReceptorKi: 3.1 nM (D2), 0.16 nM (5-HT2A)[2]
Haloperidol Schizophrenia, Tourette's SyndromeDopamine D2 Receptor, Sigma-1 ReceptorKi: 1.5 nM (D2), 3.2 nM (Sigma-1)[5][6]
Methylphenidate ADHD, NarcolepsyDopamine Transporter (DAT), Norepinephrine Transporter (NET)IC50: 14.2 nM (DAT), 24.3 nM (NET)[7]
Paroxetine Depression, Anxiety DisordersSerotonin Transporter (SERT)Ki: 0.1 nM[1][8]
Fentanyl Analgesiaμ-opioid ReceptorIC50: 1.1 nM[9]
Palbociclib Breast CancerCDK4, CDK6IC50: 11 nM (CDK4), 16 nM (CDK6)[10]
Niraparib Ovarian CancerPARP-1, PARP-2IC50: 3.8 nM (PARP-1), 2.1 nM (PARP-2)[11]
Pharmacokinetic Parameters of Selected Piperidine-Containing Drugs
DrugBioavailability (%)Protein Binding (%)Half-life (hours)Metabolism
Donepezil ~1009670-80CYP2D6, CYP3A4
Risperidone ~7090 (risperidone), 77 (9-hydroxyrisperidone)3 (risperidone, extensive metabolizers), 21 (9-hydroxyrisperidone)CYP2D6
Haloperidol 60-709212-36CYP2D6, CYP3A4
Methylphenidate 11-5210-332-3Carboxylesterase 1 (CES1)
Paroxetine ~5093-9521CYP2D6
Fentanyl ~33 (transmucosal)80-853-12CYP3A4

Key Signaling Pathways Modulated by Piperidine-Containing Compounds

Many piperidine-containing drugs exert their therapeutic effects by modulating critical intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action and potential side effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is a hallmark of many cancers. Several piperidine-containing anticancer agents target components of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K GrowthFactor Growth Factor GrowthFactor->RTK GrowthFactor->GPCR PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth NF_kappaB_Pathway cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Ub Ubiquitination & Proteasomal Degradation IkB->Ub Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Gene_Expression Target Gene Expression NFkB_n->Gene_Expression induces STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive recruits JAK->Receptor phosphorylates JAK->STAT3_inactive phosphorylates STAT3_active STAT3 (active) Dimer STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates STAT3_n STAT3 Dimer Gene_Expression Target Gene Expression STAT3_n->Gene_Expression induces Suzuki_Coupling_Workflow Start Start: Piperidine-boronic acid/ester + Aryl/Heteroaryl Halide Reaction Reaction Conditions: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Toluene, Dioxane, H2O) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Functionalized Piperidine Purification->Product Buchwald_Hartwig_Workflow Start Start: Piperidine + Aryl/Heteroaryl Halide or Triflate Reaction Reaction Conditions: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP, XPhos) - Base (e.g., NaOtBu, K3PO4) - Solvent (e.g., Toluene, Dioxane) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N-Aryl/Heteroaryl Piperidine Purification->Product

References

Methodological & Application

Synthesis Protocol for Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a synthetic amide compound incorporating the piperidine scaffold, a prevalent motif in many pharmaceuticals, and the 3,4,5-trimethoxybenzoyl group, a key structural feature in several biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, intended for use in research and development settings. The described methodology follows a standard amide coupling reaction, a fundamental transformation in organic and medicinal chemistry. The protocol is designed to be robust and reproducible, providing a reliable source of the target compound for further studies.

Chemical Structure and Properties

  • IUPAC Name: (3,4,5-trimethoxyphenyl)(piperidin-1-yl)methanone

  • Molecular Formula: C₁₅H₂₁NO₄[1]

  • Molecular Weight: 279.33 g/mol

  • Appearance: Expected to be a solid at room temperature.

Principle of Synthesis

The synthesis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is achieved through the nucleophilic acyl substitution reaction between piperidine and an activated derivative of 3,4,5-trimethoxybenzoic acid, typically the acyl chloride. This amide bond formation is a well-established and efficient method for creating a stable amide linkage. The reaction proceeds by the attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Protocol 1: Synthesis of 1-(3,4,5-trimethoxybenzoyl)piperidine via Acyl Chloride

This protocol is adapted from analogous reactions of 3,4,5-trimethoxybenzoyl chloride with primary amines.

Materials:

  • 3,4,5-trimethoxybenzoyl chloride

  • Piperidine

  • Anhydrous dichloromethane (DCM) or Ethyl Acetate

  • Triethylamine (TEA) or Pyridine

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, UV lamp)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: To the stirring solution, add piperidine (1.1 eq) followed by triethylamine (1.2 eq) at room temperature. The triethylamine acts as a base to quench the HCl generated during the reaction.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (3,4,5-trimethoxybenzoyl chloride) indicates the completion of the reaction. The reaction is typically stirred at room temperature for 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- based on analogous reactions.

ParameterValueReference / Notes
Reactants
3,4,5-trimethoxybenzoyl chloride1.0 molar equivalentStarting material.
Piperidine1.1 molar equivalentsNucleophilic amine. A slight excess is used to ensure complete reaction of the acyl chloride.
Triethylamine1.2 molar equivalentsBase to neutralize HCl byproduct.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)A common aprotic solvent for this type of reaction. Ethyl acetate can also be used.[2]
TemperatureRoom Temperature (~20-25 °C)The reaction is typically exothermic and proceeds readily at ambient temperature.
Reaction Time2 - 4 hoursMonitored by TLC for completion.
Product
Yield> 80%Expected high yield based on similar amide coupling reactions.[2]
Purity> 95% (after purification)Achievable with standard purification techniques like recrystallization or chromatography.
Characterization
Molecular Weight279.15 g/mol (Calculated)Based on the molecular formula C₁₅H₂₁NO₄.[1]
Melting PointNot reported, expected to be a solid-
Spectroscopic Data (¹H NMR, ¹³C NMR, MS)See predicted data below-

Predicted Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 6.6 (s, 2H, Ar-H), 3.85 (s, 9H, 3 x -OCH₃), 3.7-3.4 (m, 4H, piperidine -CH₂-N-CH₂-), 1.7-1.5 (m, 6H, piperidine -(CH₂)₃-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 170 (C=O), 153 (Ar-C-O), 140 (Ar-C), 130 (Ar-C), 105 (Ar-C-H), 61 (-OCH₃), 56 (-OCH₃), 48/43 (piperidine -CH₂-N-CH₂-), 26/25/24 (piperidine -(CH₂)₃-).

  • Mass Spectrometry (ESI+): m/z 280.15 [M+H]⁺.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product TMBC 3,4,5-Trimethoxybenzoyl Chloride Reaction Amide Coupling in DCM TMBC->Reaction Pip Piperidine Pip->Reaction Base Triethylamine Base->Reaction Workup Aqueous Work-up Reaction->Workup Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Extract & Dry Product Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Purification->Product Isolate

Caption: Workflow for the synthesis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

Reaction Mechanism

Reaction_Mechanism Piperidine Piperidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride 3,4,5-Trimethoxybenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Product Amide Product Tetrahedral_Intermediate->Product Collapse of Intermediate Chloride_Ion Chloride Ion Tetrahedral_Intermediate->Chloride_Ion Protonated_Base Triethylammonium Chloride

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices.

Introduction

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, is a chemical compound of interest in pharmaceutical research and development. A reliable analytical method is crucial for its quantification in applications such as purity assessment, stability studies, and formulation analysis. The developed HPLC method offers a straightforward and efficient approach for the determination of this analyte. The trimethoxybenzoyl moiety provides a chromophore that allows for sensitive UV detection.

Experimental
Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v) with 0.1% formic acid.

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Standard: A reference standard of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 275 nm
Run Time 10 minutes
Results and Discussion

The developed HPLC method demonstrated good performance for the analysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. A representative chromatogram shows a well-defined, sharp peak for the analyte with a retention time of approximately 5.8 minutes.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The method showed excellent linearity over the tested concentration range.

Concentration (µg/mL)Peak Area (mAU*s)
10152,345
25380,862
50761,725
1001,523,450
2503,808,625
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was determined by performing six replicate injections of a standard solution. The low relative standard deviation (RSD) indicates high precision.

ReplicateRetention Time (min)Peak Area (mAU*s)
15.81761,548
25.82762,113
35.81760,987
45.83763,012
55.82761,885
65.81761,234
Mean 5.82 761,796.5
SD 0.008 735.6
%RSD 0.14% 0.10%
Conclusion

The described HPLC method is a simple, rapid, and reliable technique for the quantitative analysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. The method is suitable for routine quality control and research applications.

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Measure 500 mL of HPLC grade acetonitrile and 500 mL of HPLC grade water into a 1 L glass bottle.

  • Add 1.0 mL of formic acid to the mixture.

  • Mix thoroughly and degas the solution for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration).

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of the Piperidine, 1-(3,4,5-trimethoxybenzoyl)- reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase and mix well.

Preparation of Working Standard Solutions
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, and 250 µg/mL).

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in the application note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

Data Analysis
  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup & Equilibration A->D B Prepare Standard Solutions E Inject Samples & Standards B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification of Analyte H->I

Caption: Experimental workflow for the HPLC analysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Analysis Chromatographic Separation & Detection Analyte->Analysis Method HPLC Method Parameters Method->Analysis Data Chromatographic Data (Peak Area, Retention Time) Analysis->Data Result Concentration of Analyte Data->Result

Caption: Logical relationship of inputs, process, and outputs in the HPLC analysis.

Application Notes and Protocols for 1-(3,4,5-trimethoxybenzoyl)-Piperidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data was found for the specific compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. The following application notes and protocols are based on published research for structurally related derivatives containing the 1-(3,4,5-trimethoxybenzoyl) moiety, which is a key pharmacophore in a class of potent anticancer agents. These derivatives consistently demonstrate significant activity against a variety of cancer cell lines, primarily by acting as tubulin polymerization inhibitors.

Introduction

Derivatives of 1-(3,4,5-trimethoxybenzoyl)-piperidine and other related heterocyclic compounds are a promising class of synthetic small molecules with significant potential in oncology research and drug development. The 3,4,5-trimethoxyphenyl group is a crucial structural feature found in many natural and synthetic anticancer compounds, such as combretastatin A-4 (CA-4), that target tubulin. By incorporating this moiety, these derivatives often exhibit potent cytotoxic and antimitotic activities.

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

These application notes provide an overview of the in vitro applications of these compounds in cancer cell lines, including representative data and detailed experimental protocols.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative 1-(3,4,5-trimethoxybenzoyl)-containing heterocyclic derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (Compound 4g)

Cancer Cell LineCell TypeIC50 (nM)Reference
L1210Murine Leukemia19[1]
FM3AMurine Mammary Carcinoma23[1]
Molt/4Human T-lymphoblastoid18[1]
CEMHuman T-lymphoblastoid19[1]
HeLaHuman Cervical Carcinoma16[1]

Table 2: Antiproliferative Activity (IC50) of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (Compound 3h)

Cancer Cell LineCell TypeIC50 (nM)Reference
L1210Murine Leukemia19[2]
FM3AMurine Mammary Carcinoma24[2]
Molt/4Human T-lymphoblastoid22[2]
CEMHuman T-lymphoblastoid22[2]
HeLaHuman Cervical Carcinoma16[2]

Table 3: Antiproliferative Activity (IC50) of selected 1-(3′,4′,5′-trimethoxybenzoyl)-5-amino-1,2,4-triazole Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
5j RS4;11Human B-cell Precursor Leukemia0.8[3][4]
5k JurkatHuman T-cell Leukemia< 1[4][5]
5o RS4;11Human B-cell Precursor Leukemia< 1[4][5]
5p JurkatHuman T-cell Leukemia< 1[4][5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the test compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to about 70% confluency.

  • Treat the cells with the test compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol is for the detection of apoptosis induced by the test compounds.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualizations

G cluster_0 1_3_4_5_trimethoxybenzoyl_derivative 1-(3,4,5-trimethoxybenzoyl) Derivative Colchicine_Site Colchicine Binding Site 1_3_4_5_trimethoxybenzoyl_derivative->Colchicine_Site Binds to Tubulin αβ-Tubulin Heterodimer Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Colchicine_Site->Tubulin Colchicine_Site->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action for 1-(3,4,5-trimethoxybenzoyl) derivatives.

G cluster_1 Experimental Workflow for In Vitro Anticancer Activity Screening Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining IC50 values using the MTT assay.

G cluster_2 Apoptosis Induction Pathway Compound 1-(3,4,5-trimethoxybenzoyl) Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase_8 Caspase-8 Activation Compound->Caspase_8 Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Piperidine, a heterocyclic amine, is a structural component found in numerous pharmaceuticals and natural alkaloids.[1][2] Derivatives of piperidine have been investigated for a range of pharmacological activities, including anticancer properties.[1][2][3] The compound of interest, Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, combines the piperidine scaffold with a trimethoxybenzoyl group. This latter moiety is notably present in other potent antimitotic agents, suggesting potential activity related to cell division and proliferation.[4]

In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery to assess the potential of a compound to cause cell death.[5] These assays help determine a compound's potency (e.g., IC50 value) and can provide initial insights into its mechanism of action.[5] This document provides detailed protocols for evaluating the cytotoxicity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- using three common and robust in vitro methods: the MTT assay for cell viability, the LDH assay for membrane integrity, and Annexin V/Propidium Iodide staining for apoptosis detection.

Assessment of Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

A. Materials and Reagents

  • Selected cancer cell line (e.g., HCT-116, A549, SK-MEL-28)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Piperidine, 1-(3,4,5-trimethoxybenzoyl)- (powder or stock solution)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT reagent (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

B. Procedure

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound in serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[6]

    • Incubate the plate for 4 hours at 37°C in the dark.[6][11]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[6][11]

    • Wrap the plate in foil and leave it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[9] Alternatively, incubate overnight at 37°C.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

C. Data Presentation

Table 1: MTT Assay Raw Absorbance Data and Calculated Viability

Concentration (µM) Absorbance (570 nm) - Mean Absorbance (570 nm) - SD % Cell Viability
Untreated Control 1.254 0.087 100
Vehicle Control (0.1% DMSO) 1.248 0.091 99.5
1 1.156 0.075 92.2
10 0.879 0.063 70.1
25 0.633 0.051 50.5
50 0.312 0.042 24.9

| 100 | 0.158 | 0.033 | 12.6 |

Table 2: Calculated IC50 Values

Cell Line Exposure Time (h) IC50 (µM)
HCT-116 48 24.8
A549 48 35.2

| SK-MEL-28 | 48 | 19.7 |

Assessment of Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released only when the plasma membrane's integrity is compromised.[14]

Experimental Protocol: LDH Assay

A. Materials and Reagents

  • LDH Cytotoxicity Detection Kit (containing assay buffer, substrate mix, and stop solution)

  • Cultured cells and 96-well plates (as described in the MTT protocol)

  • Lysis Buffer (e.g., 2% Triton X-100 in medium) for maximum LDH release control

  • Microplate reader (absorbance at 490 nm, reference at 680 nm)[15]

B. Procedure

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with various concentrations of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

    • Prepare three sets of control wells:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with Lysis Buffer 45 minutes before the assay.[15]

      • Background: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[16]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well containing the supernatant.[16]

    • Incubate the plate at room temperature for 20-30 minutes in the dark.[15][16]

  • Measurement:

    • Add 50 µL of stop solution to each well.[15]

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm (reference wavelength ~680 nm) within 1 hour.[15]

C. Data Presentation

Table 3: LDH Assay Data and Percentage Cytotoxicity

Concentration (µM) Absorbance (490 nm) - Mean % Cytotoxicity
Spontaneous Release 0.150 0
Maximum Release 0.980 100
Vehicle Control 0.155 0.6
1 0.182 3.8
10 0.355 24.7
25 0.598 54.0
50 0.810 79.5

| 100 | 0.950 | 96.4 |

Assessment of Apoptosis via Annexin V/PI Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining allows for the differentiation of cell populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Experimental Protocol: Annexin V/PI Staining

A. Materials and Reagents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cultured cells (adherent or suspension)

  • 6-well plates or T25 flasks

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

B. Procedure

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates or T25 flasks and allow them to attach overnight.[17]

    • Treat cells with desired concentrations of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Collect cells directly by centrifugation.

    • Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[17][18]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

C. Data Presentation

Table 4: Distribution of Cell Populations after Annexin V/PI Staining

Concentration (µM) Live Cells (%) (Q3: AV-/PI-) Early Apoptotic (%) (Q4: AV+/PI-) Late Apoptotic/Necrotic (%) (Q2: AV+/PI+) Necrotic (%) (Q1: AV-/PI+)
Control 95.1 ± 2.3 2.5 ± 0.8 1.8 ± 0.5 0.6 ± 0.2
10 82.4 ± 3.1 10.3 ± 1.5 5.2 ± 1.1 2.1 ± 0.7
25 45.6 ± 4.5 35.8 ± 3.9 15.4 ± 2.4 3.2 ± 0.9

| 50 | 15.2 ± 3.8 | 48.1 ± 5.2 | 32.5 ± 4.1 | 4.2 ± 1.3 |

Mandatory Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis culture Cell Culture (Select appropriate cell line) seed Seed Cells in Plate (e.g., 96-well or 6-well) culture->seed treat Treat Cells with Compound (24h, 48h, or 72h incubation) seed->treat compound Prepare Compound Dilutions (Piperidine, 1-(3,4,5-trimethoxybenzoyl)-) compound->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V / PI Assay (Apoptosis) treat->annexin readout Spectrophotometer / Flow Cytometer Reading mtt->readout ldh->readout annexin->readout calc Calculate % Viability, % Cytotoxicity, % Apoptosis readout->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)- receptor Unknown Receptor / Target compound->receptor pi3k PI3K receptor->pi3k Inhibition? akt Akt pi3k->akt nfkb NF-κB akt->nfkb bcl2 Bcl-2 akt->bcl2 bax Bax mito Mitochondrial Membrane Potential (ΔΨm) Disruption bax->mito bcl2->bax cyto_c Cytochrome c release casp9 Caspase-9 cyto_c->casp9 mito->cyto_c casp3 Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical apoptotic pathway for the test compound.

References

Application Notes and Protocols for the Use of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- as a Putative Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established methodologies for characterizing tubulin inhibitors, particularly those sharing the 3,4,5-trimethoxybenzoyl moiety, which is a common feature of many colchicine-binding site inhibitors. As there is limited specific public data on "Piperidine, 1-(3,4,5-trimethoxybenzoyl)-", the provided information serves as a comprehensive guide and starting point for its evaluation. Researchers should adapt and validate these protocols for their specific experimental conditions and compound characteristics.

Introduction: Targeting Microtubule Dynamics with Trimethoxybenzoyl Compounds

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Consequently, tubulin is a well-validated and highly successful target for anticancer drug development.[1][2]

Tubulin inhibitors are broadly categorized into two main classes: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] The latter class, to which compounds bearing a 3,4,5-trimethoxybenzoyl group often belong, typically functions by binding to the colchicine site on β-tubulin.[3][4] This binding event prevents the polymerization of tubulin into microtubules, leading to microtubule destabilization, disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[4][5]

The compound of interest, Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, possesses the key 3,4,5-trimethoxybenzoyl pharmacophore, suggesting it may act as a tubulin polymerization inhibitor at the colchicine binding site. The following sections provide quantitative data from structurally related compounds, detailed experimental protocols to test this hypothesis, and visual representations of the underlying biological processes and experimental workflows.

Data Presentation: Biological Activities of Structurally Related Tubulin Inhibitors

To provide a reference for the potential potency of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, the following tables summarize the inhibitory concentrations (IC50) of various compounds containing the trimethoxybenzoyl moiety against tubulin polymerization and different cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by Trimethoxybenzoyl Derivatives

Compound ClassIC50 (µM) for Tubulin Polymerization InhibitionReference Compound
Pyrimidine Dihydroquinoxalinone Derivatives0.2 nM - 1.5 µMColchicine
2-benzoyl-pyridine Derivatives~2.4 nMCombretastatin A-4
3-Aryl/Heteroaryl-5-amino-1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles~1.3 µM - >20 µMColchicine
2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanStrong inhibition (exact IC50 not specified)-

Table 2: Cytotoxicity (IC50) of Trimethoxybenzoyl Derivatives in Various Cancer Cell Lines

Compound ClassCell LineIC50 (µM)
Pyrimidine Dihydroquinoxalinone DerivativesA3750.001 - 0.5
PC-30.002 - 0.8
PANC-10.001 - 0.6
2-benzoyl-pyridine DerivativesA3750.0024
MCF-70.0031
HCT1160.0018
3-Aryl/Heteroaryl-5-amino-1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazolesJurkat0.002 - 0.01
RS4;110.008 - 0.9
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA54932.43
Arecoline DerivativesA5493.08 - 7.33
K5621.56 - 3.33

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) which can be measured spectrophotometrically.[6][7]

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate) solution: 10 mM in G-PEM buffer

  • Glycerol

  • Test compound (Piperidine, 1-(3,4,5-trimethoxybenzoyl)-) dissolved in DMSO

  • Positive control: Colchicine or Nocodazole

  • Negative control: Paclitaxel (stabilizer) or DMSO (vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

  • 96-well, half-area, clear bottom plates

  • Ice bucket and pre-chilled pipette tips

Protocol:

  • Preparation of Reagents:

    • Thaw purified tubulin on ice. Once thawed, keep it on ice and use within one hour.

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in G-PEM buffer with 10% glycerol.

    • Prepare a 10X solution of the test compound and controls in G-PEM buffer. The final DMSO concentration should not exceed 1-2%.

  • Assay Setup (on ice):

    • In a 96-well plate on ice, add the appropriate volume of G-PEM buffer.

    • Add 10 µL of the 10X test compound, positive control, or negative control to the respective wells.

    • To initiate the reaction, add the 2X tubulin solution to each well. The final volume should be around 100-200 µL.

    • Finally, add GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the plate to a pre-warmed (37°C) spectrophotometer.[6]

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of the test compound and controls.

    • Inhibitors of tubulin polymerization will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to the DMSO control.

    • Calculate the percentage of inhibition at the plateau phase for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.[8][9]

Materials:

  • Cancer cell line(s)

  • 6-well tissue culture plates

  • Test compound dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency after 24 hours.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms.

    • Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of compound-treated cells with the control to identify any cell cycle arrest.

Visualization of Pathways and Workflows

Mechanism_of_Action cluster_drug_target Molecular Interaction cluster_cellular_effect Cellular Consequences Compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Tubulin α/β-Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for a putative colchicine-site tubulin inhibitor.

Experimental_Workflow Start Start: Novel Compound Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Cell Viability Assay (e.g., MTT) Decision1->Assay2 Yes Stop Stop or Re-evaluate Decision1->Stop No Decision2 Cytotoxic? Assay2->Decision2 Assay3 Cell Cycle Analysis (Flow Cytometry) Decision2->Assay3 Yes Decision2->Stop No Decision3 G2/M Arrest? Assay3->Decision3 Further_Studies Further Preclinical Studies Decision3->Further_Studies Yes Decision3->Stop No

Caption: Experimental workflow for evaluating a potential tubulin inhibitor.

Logical_Relationship Inhibition Inhibition of Tubulin Polymerization Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest Mitotic Arrest Disruption->Arrest Proliferation Inhibition of Cell Proliferation Arrest->Proliferation Apoptosis Induction of Apoptosis Arrest->Apoptosis Cytotoxicity Observed Cytotoxicity Proliferation->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Logical flow from molecular inhibition to cellular effects.

References

Formulation of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, a compound of interest for in vivo research, based on its predicted physicochemical properties and established formulation strategies for analogous compounds.

Compound Overview and Physicochemical Properties

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a synthetic compound incorporating a piperidine ring and a trimethoxybenzoyl group. The trimethoxybenzoyl moiety is a well-known pharmacophore found in a variety of biologically active molecules, including tubulin polymerization inhibitors. The piperidine scaffold is also prevalent in many pharmaceuticals and contributes to the overall physicochemical and pharmacokinetic properties of the molecule.

A key predictor of a compound's behavior in a biological system is its lipophilicity. The predicted partition coefficient (XlogP) for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is 2.1, indicating a moderate level of lipophilicity. This suggests that the compound will likely have low aqueous solubility, a critical factor to address for successful in vivo administration.

Table 1: Predicted Physicochemical Properties of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

PropertyValueImplication for Formulation
Molecular Formula C₁₅H₂₁NO₄-
Molecular Weight 279.33 g/mol -
Predicted XlogP 2.1Moderate lipophilicity, likely low aqueous solubility.
Predicted Water Solubility LowRequires solubilizing agents for aqueous-based formulations.

Formulation Strategies for In Vivo Administration

Given the predicted low aqueous solubility, direct administration of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in an aqueous vehicle is not recommended and will likely result in poor bioavailability and inconsistent results. Therefore, the use of solubilizing excipients and specialized formulation techniques is essential. The choice of formulation will depend on the intended route of administration (e.g., oral or intravenous) and the specific requirements of the in vivo study.

Below are detailed protocols for three common formulation approaches suitable for lipophilic compounds.

Experimental Protocol 1: Co-solvent-Based Formulation for Oral Gavage

This protocol utilizes a mixture of solvents to dissolve the compound for oral administration.

Materials:

  • Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a minimal amount of DMSO to the tube to dissolve the compound completely. A common starting point is 10% of the final volume. Vortex thoroughly until the solid is fully dissolved.

  • Addition of Co-solvent: Add PEG 400 to the solution. A typical ratio is 30-40% of the final volume. Vortex the mixture until it is homogeneous.

  • Final Dilution: Slowly add saline or water for injection to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or decreasing the final concentration of the compound.

  • Administration: Administer the formulation to the animals via oral gavage immediately after preparation.

Table 2: Example Co-solvent Formulation for Oral Gavage (10 mg/mL)

ComponentPercentage of Final VolumeVolume for 1 mL
DMSO10%100 µL
PEG 40040%400 µL
Saline (0.9% NaCl)50%500 µL
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- -10 mg

Experimental Protocol 2: Surfactant-Based Formulation for Intravenous Injection

This protocol uses a surfactant to create a micellar solution, which can be suitable for intravenous administration.

Materials:

  • Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

  • Kolliphor® EL (formerly Cremophor® EL) or Polysorbate 80 (Tween® 80)

  • Ethanol

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in a sterile, pyrogen-free vial.

  • Initial Solubilization: Add a small volume of ethanol to dissolve the compound completely.

  • Addition of Surfactant: Add Kolliphor® EL or Polysorbate 80 to the solution. A common ratio is 1:1 or 1:2 (compound:surfactant). Vortex until a clear, viscous solution is formed.

  • Final Dilution: Slowly add saline or D5W to the mixture while vortexing to reach the final desired concentration. The final concentration of the surfactant and ethanol should be kept low to minimize potential adverse effects.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a new sterile vial.

  • Visual Inspection: Visually inspect the final formulation for clarity and any signs of precipitation.

  • Administration: Administer the formulation to the animals via intravenous injection. It is crucial to monitor the animals for any signs of hypersensitivity reactions, especially when using Kolliphor® EL.

Table 3: Example Surfactant-Based Formulation for Intravenous Injection (2 mg/mL)

ComponentRatio/ConcentrationDetails
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- -2 mg
Ethanolq.s. to dissolveMinimal volume
Kolliphor® EL1:1 or 1:2 (w/w) with compound2-4 mg
Saline (0.9% NaCl)q.s. to 1 mLFinal volume

Experimental Protocol 3: Cyclodextrin-Based Formulation for Intravenous or Oral Administration

This protocol utilizes cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.

Materials:

  • Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Water for Injection

  • Sterile vials or tubes

  • Vortex mixer

  • Sonicator (optional)

  • Magnetic stirrer (optional)

  • Sterile filter (0.22 µm) for IV administration

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in Water for Injection. A common starting concentration is 20-40% (w/v).

  • Add Compound: Add the weighed Piperidine, 1-(3,4,5-trimethoxybenzoyl)- to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously for an extended period (e.g., 30-60 minutes). Sonication or overnight stirring at room temperature can also be used to facilitate complex formation.

  • Visual Inspection: The solution should become clear as the inclusion complex forms. If the compound does not fully dissolve, the concentration of the cyclodextrin may need to be increased, or the final compound concentration may need to be reduced.

  • Sterile Filtration (for IV): If intended for intravenous administration, filter the final solution through a 0.22 µm sterile filter.

  • Administration: The formulation can be administered orally or intravenously.

Table 4: Example Cyclodextrin-Based Formulation (5 mg/mL)

ComponentConcentrationDetails
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- 5 mg/mL -
HP-β-CD30% (w/v)300 mg in 1 mL Water for Injection
Water for Injectionq.s. to 1 mL-

Potential Signaling Pathways and Mechanism of Action

The biological activity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is likely influenced by its two core structural motifs.

Tubulin Polymerization Inhibition: The 3,4,5-trimethoxybenzoyl group is a key feature of many compounds known to inhibit tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is highly probable that Piperidine, 1-(3,4,5-trimethoxybenzoyl)- exerts its effects, at least in part, through this mechanism.

Modulation of Cancer-Related Signaling Pathways: Piperidine-containing compounds have been shown to modulate various signaling pathways crucial for cancer cell survival and proliferation.[1] These include:

  • PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.

  • NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.

  • STAT3 Pathway: Constitutive activation of STAT3 is observed in numerous cancers and promotes tumor cell proliferation, survival, and angiogenesis.

Therefore, it is plausible that Piperidine, 1-(3,4,5-trimethoxybenzoyl)- may also exert its biological effects by modulating one or more of these critical signaling cascades.

Visualizations

experimental_workflow cluster_oral Oral Formulation (Co-solvent) cluster_iv Intravenous Formulation (Surfactant) weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG 400 dissolve_dmso->add_peg add_saline_oral Add Saline add_peg->add_saline_oral administer_oral Oral Gavage add_saline_oral->administer_oral weigh_iv Weigh Compound dissolve_etoh Dissolve in Ethanol weigh_iv->dissolve_etoh add_surfactant Add Surfactant dissolve_etoh->add_surfactant add_saline_iv Add Saline add_surfactant->add_saline_iv filter_iv Sterile Filter add_saline_iv->filter_iv administer_iv IV Injection filter_iv->administer_iv

Caption: Experimental workflows for oral and intravenous formulation.

signaling_pathway cluster_tubulin Primary Mechanism cluster_other Potential Secondary Mechanisms compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)- tubulin Tubulin Polymerization compound->tubulin pi3k PI3K/Akt Pathway compound->pi3k nfkb NF-κB Pathway compound->nfkb stat3 STAT3 Pathway compound->stat3 microtubule Microtubule Dynamics tubulin->microtubule Inhibition g2m_arrest G2/M Arrest microtubule->g2m_arrest Disruption apoptosis_tubulin Apoptosis g2m_arrest->apoptosis_tubulin proliferation Cell Proliferation pi3k->proliferation survival Cell Survival pi3k->survival nfkb->survival stat3->proliferation stat3->survival

Caption: Postulated signaling pathways of the compound.

References

Application Notes & Protocols for Preclinical Evaluation of 1-(trimethoxybenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(trimethoxybenzoyl)piperidine is a novel chemical entity with potential therapeutic applications. The piperidine moiety is a common scaffold in numerous centrally acting drugs, suggesting a potential for neurological activity. The trimethoxybenzoyl group is found in compounds with various biological activities, including anticancer properties through tubulin polymerization inhibition. This document provides a comprehensive experimental design for the preclinical evaluation of 1-(trimethoxybenzoyl)piperidine in animal models to elucidate its pharmacokinetic profile, safety, and potential therapeutic efficacy.

Preliminary In Vitro Screening

Prior to in vivo studies, it is crucial to establish the in vitro activity profile of 1-(trimethoxybenzoyl)piperidine to guide the selection of appropriate animal models and target indications.

1.1. Receptor and Enzyme Profiling:

  • Objective: To identify potential molecular targets.

  • Protocol: Screen the compound against a panel of common CNS receptors (e.g., serotonin, dopamine, opioid) and enzymes using radioligand binding assays or functional assays.[1][2]

  • Data Presentation:

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
5-HT1A Receptor
5-HT2A Receptor
Dopamine D2 Receptor
Mu-Opioid Receptor
Tubulin Polymerization

1.2. In Vitro Cytotoxicity:

  • Objective: To assess the potential for anticancer activity.

  • Protocol: Evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., breast, colon, lung) using an MTT or similar cell viability assay.[3]

  • Data Presentation:

Cell LineIC50 (µM)
MCF-7 (Breast)
HCT116 (Colon)
A549 (Lung)

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(trimethoxybenzoyl)piperidine is essential for designing meaningful efficacy and toxicology studies.

2.1. Animal Model:

  • Species: Wistar rats or CD-1 mice are commonly used for initial PK studies.[4][5]

  • Justification: These models are well-characterized and cost-effective for preliminary pharmacokinetic profiling.

2.2. Experimental Protocol:

  • Animal Acclimation: Acclimate animals for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine key PK parameters like clearance and volume of distribution.[4]

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10-50 mg/kg) to assess oral bioavailability.[4]

  • Blood Sampling: Collect serial blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.[6]

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 1-(trimethoxybenzoyl)piperidine in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

2.3. Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)N/A

Efficacy Studies

Based on the in vitro screening results, select appropriate in vivo models to evaluate the therapeutic potential of 1-(trimethoxybenzoyl)piperidine.

3.1. Neurological Activity Models:

  • Analgesic Activity (Hot Plate or Tail-Flick Test):

    • Protocol: Administer the compound to mice and measure the latency to a thermal stimulus.[7][8] Compare the results with a vehicle control and a positive control (e.g., morphine).

  • Antidepressant Activity (Forced Swim Test or Tail Suspension Test):

    • Protocol: Administer the compound to mice for a specified period and measure the duration of immobility in a stressful situation.[9] Compare with a vehicle and a positive control (e.g., fluoxetine).

  • Anticonvulsant Activity (Pentylenetetrazole (PTZ) or Maximal Electroshock (MES) Induced Seizure Models):

    • Protocol: Administer the compound to mice prior to inducing seizures with PTZ or MES.[10] Record the latency to seizure onset and the duration of seizures.

3.2. Anticancer Activity Model (Xenograft Model):

  • Protocol:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors are established, randomize mice into treatment groups: vehicle control, positive control (e.g., doxorubicin), and different doses of 1-(trimethoxybenzoyl)piperidine.

    • Administer the treatments for a specified period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).[11]

3.3. Data Presentation for Efficacy Studies:

StudyAnimal ModelDosing RegimenOutcome MeasureResult
AnalgesiaHot Plate10, 30, 100 mg/kg POLatency (s)
AntidepressantForced Swim10, 30, 100 mg/kg POImmobility (s)
AnticancerMCF-7 Xenograft50 mg/kg/day POTumor Volume (mm³)

Toxicology Studies

Preliminary toxicology studies are essential to assess the safety profile of the compound.

4.1. Acute Toxicity:

  • Protocol: Administer single, escalating doses of the compound to rodents to determine the maximum tolerated dose (MTD) and identify any signs of acute toxicity.[12] Observe animals for mortality, clinical signs, and changes in body weight for up to 14 days.

4.2. Sub-acute Toxicity:

  • Protocol: Administer the compound daily for 28 days at three different dose levels (low, medium, high) to rodents.[13]

  • Parameters to be Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical chemistry at the end of the study

    • Gross necropsy and histopathological examination of major organs.

4.3. Data Presentation for Toxicology Studies:

StudySpeciesDoses (mg/kg)Key Findings
Acute ToxicityMouse500, 1000, 2000MTD, Clinical Signs
28-Day Sub-acuteRat10, 50, 200Organ-specific toxicities, NOAEL

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Decision in_vitro_screening In Vitro Screening (Receptor Profiling, Cytotoxicity) pk_studies Pharmacokinetic Studies (IV & PO in Rodents) in_vitro_screening->pk_studies Promising Activity efficacy_studies Efficacy Studies (Neurological & Anticancer Models) pk_studies->efficacy_studies Favorable PK toxicology_studies Toxicology Studies (Acute & Sub-acute) efficacy_studies->toxicology_studies Demonstrated Efficacy go_no_go Go/No-Go Decision for Further Development toxicology_studies->go_no_go Acceptable Safety Profile

Caption: High-level overview of the experimental workflow.

Hypothesized Signaling Pathway for Anticancer Activity

anticancer_pathway compound 1-(trimethoxybenzoyl)piperidine tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules Disruption mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Inhibition cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Induction apoptosis Apoptosis cell_cycle_arrest->apoptosis Leads to

Caption: Potential mechanism for anticancer activity.

Logical Relationship for Neurological Activity Screening

neurological_screening start Initial CNS Receptor Binding analgesic Opioid Receptor Binding? start->analgesic antidepressant Serotonin/Dopamine Receptor Binding? start->antidepressant other Other Receptor Binding? start->other analgesia_model Analgesia Models (Hot Plate, Tail Flick) analgesic->analgesia_model Yes antidepressant_model Antidepressant Models (FST, TST) antidepressant->antidepressant_model Yes further_investigation Further Mechanistic Studies other->further_investigation Yes

Caption: Decision tree for neurological activity screening.

References

Application Note: High-Throughput Screening of Trimethoxybenzoyl Piperidine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxybenzoyl piperidine derivatives represent a promising class of synthetic compounds with significant potential in drug discovery, particularly in the field of oncology. This structural motif has been identified in molecules exhibiting potent antiproliferative and cytotoxic activities against various cancer cell lines. The mechanism of action for many of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Effective screening and characterization of these compounds require robust and reliable cell-based assays. This application note provides detailed protocols for a panel of essential assays to evaluate the efficacy of trimethoxybenzoyl piperidine derivatives: the MTT assay for assessing cell viability, the Annexin V-FITC/PI assay for detecting apoptosis, the Caspase-3/7 assay for quantifying apoptosis execution, and propidium iodide staining for cell cycle analysis. The provided methodologies are optimized for a high-throughput screening format, enabling the rapid and efficient evaluation of compound libraries.

Data Presentation: Antiproliferative Activity of Trimethoxybenzoyl and Related Piperidine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected trimethoxybenzoyl and related piperidine derivatives against a panel of human cancer cell lines, demonstrating their potent anticancer activities.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidineKBvin (Multidrug-Resistant)4.94[1]
Compound 2 3,5-bis(4-methoxybenzylidene)piperidin-4-oneHSC-2 (Oral Squamous Carcinoma)0.81[2]
Compound 3 3,5-bis(4-methoxybenzylidene)piperidin-4-oneHSC-4 (Oral Squamous Carcinoma)0.76[2]
Compound 4 3,5-bis(4-fluorobenzylidene)piperidin-4-oneHSC-2 (Oral Squamous Carcinoma)0.45[2]
Compound 5 3,5-bis(4-fluorobenzylidene)piperidin-4-oneHSC-4 (Oral Squamous Carcinoma)0.42[2]
Compound 6 1-Acryloyl-3,5-bis(4-methoxybenzylidene)piperidin-4-oneHSC-2 (Oral Squamous Carcinoma)0.19[3]
Compound 7 1-Acryloyl-3,5-bis(4-methoxybenzylidene)piperidin-4-oneHSC-4 (Oral Squamous Carcinoma)0.18[3]
Compound 8 1-Acryloyl-3,5-bis(4-fluorobenzylidene)piperidin-4-oneHSC-2 (Oral Squamous Carcinoma)0.11[3]
Compound 9 1-Acryloyl-3,5-bis(4-fluorobenzylidene)piperidin-4-oneHSC-4 (Oral Squamous Carcinoma)0.10[3]

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the essential cell-based assays used in the screening of trimethoxybenzoyl piperidine derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the trimethoxybenzoyl piperidine derivatives in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and treat with the trimethoxybenzoyl piperidine derivatives at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting up compensation and gates.

Caspase-3/7 Activity Assay

This luminescence-based assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well white-walled, clear-bottom plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Reagent

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with the compounds as described for the MTT assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a microplate reader.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Propidium Iodide Cell Cycle Analysis

This flow cytometry-based method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with the trimethoxybenzoyl piperidine derivatives as described for the apoptosis assay.

  • Harvest the cells and wash them with ice-cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway for trimethoxybenzoyl piperidine derivatives.

G cluster_workflow High-Throughput Screening Workflow cluster_assays Primary Screening: Cytotoxicity cluster_secondary_assays Secondary Screening: Mechanism of Action start Start: Library of Trimethoxybenzoyl Piperidine Derivatives plate_cells Plate Cells in 96-well Plates start->plate_cells add_compounds Add Compound Dilutions plate_cells->add_compounds incubate Incubate (48-72h) add_compounds->incubate mtt_assay MTT Assay incubate->mtt_assay data_analysis1 Data Analysis: Calculate IC50 Values mtt_assay->data_analysis1 hit_selection Hit Selection: Potent Compounds data_analysis1->hit_selection apoptosis_assay Apoptosis Assay (Annexin V/PI) hit_selection->apoptosis_assay Yes caspase_assay Caspase-3/7 Assay hit_selection->caspase_assay Yes cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) hit_selection->cell_cycle_assay Yes lead_compounds Lead Compounds data_analysis2 Data Analysis: Confirm MoA apoptosis_assay->data_analysis2 caspase_assay->data_analysis2 cell_cycle_assay->data_analysis2 data_analysis2->lead_compounds

Caption: High-throughput screening workflow for trimethoxybenzoyl piperidine derivatives.

G cluster_pathway Signaling Pathway of Tubulin Polymerization Inhibition compound Trimethoxybenzoyl Piperidine Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin microtubule_disruption Inhibition of Microtubule Polymerization tubulin->microtubule_disruption mitotic_spindle Disruption of Mitotic Spindle Formation microtubule_disruption->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase_activation Caspase Activation (Caspase-3, -7, -9) apoptosis->caspase_activation cell_death Programmed Cell Death caspase_activation->cell_death

Caption: Signaling pathway of tubulin polymerization inhibition.

G cluster_workflow Annexin V-FITC/PI Apoptosis Assay Workflow cell_treatment Cell Seeding and Compound Treatment harvest_cells Harvest Cells (Adherent + Floating) cell_treatment->harvest_cells wash_cells Wash with Ice-Cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

G cluster_workflow Cell Cycle Analysis Workflow using Propidium Iodide cell_treatment Cell Seeding and Compound Treatment harvest_cells Harvest Cells cell_treatment->harvest_cells wash_cells Wash with Ice-Cold PBS harvest_cells->wash_cells fix_cells Fix in Ice-Cold 70% Ethanol wash_cells->fix_cells incubate_fix Incubate at -20°C (≥2 hours) fix_cells->incubate_fix wash_fixed_cells Wash with PBS incubate_fix->wash_fixed_cells stain Resuspend in PI/RNase A Solution wash_fixed_cells->stain incubate_stain Incubate 30 min at RT in Dark stain->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(trimethoxybenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(trimethoxybenzoyl)piperidine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(trimethoxybenzoyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-(trimethoxybenzoyl)piperidine and what are its immediate challenges?

The most common and direct method for synthesizing 1-(trimethoxybenzoyl)piperidine is the acylation of piperidine with a derivative of trimethoxybenzoic acid. This is typically achieved via the Schotten-Baumann reaction, where piperidine, a secondary amine, acts as a nucleophile attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. An ancillary base, such as triethylamine or excess piperidine, is required to neutralize the hydrochloric acid (HCl) byproduct. The primary challenges involve ensuring anhydrous conditions to prevent hydrolysis of the acid chloride and effective removal of the resulting hydrochloride salt.

Q2: I observe a significant amount of a white precipitate during the reaction. Is this my product?

It is unlikely that the initial precipitate is the desired product. In the acylation reaction using an acid chloride, one equivalent of HCl is produced. This acid will react immediately with the basic piperidine or any other added amine base (like triethylamine) to form a hydrochloride salt (piperidinium chloride or triethylammonium chloride). These salts are often poorly soluble in common aprotic organic solvents (like dichloromethane or THF) and precipitate out of the solution.

Troubleshooting:

  • Identification: The salt can be identified by its high melting point and solubility in water.

  • Removal: This precipitate is typically removed during the aqueous workup phase. A simple wash with water will dissolve the salt, transferring it to the aqueous layer.

Q3: My final yield is significantly lower than expected, and I've identified unreacted 3,4,5-trimethoxybenzoic acid in my crude product. What could have gone wrong?

The presence of 3,4,5-trimethoxybenzoic acid strongly suggests that the starting material, 3,4,5-trimethoxybenzoyl chloride, underwent hydrolysis. Acyl chlorides are highly reactive and sensitive to moisture. If any water is present in the reaction solvent, glassware, or piperidine, the benzoyl chloride will preferentially react with it to revert to the less reactive carboxylic acid, which will not readily form an amide under these conditions.

Troubleshooting:

  • Ensure all glassware is oven-dried or flame-dried before use.

  • Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or distilling it over a suitable drying agent.

  • Ensure the piperidine and any base used are dry.

Q4: After purification, my product's NMR spectrum shows unexpected peaks. What are the possible side products?

Beyond the issues of salt formation and hydrolysis, other side reactions can occur, leading to impurities:

  • Formation of N-acylurea: If the synthesis is performed by coupling 3,4,5-trimethoxybenzoic acid with piperidine using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), a common side product is the N-acylurea. This occurs when the activated acid rearranges.

  • Ester Formation: If an alcohol (e.g., methanol, ethanol) is used as the solvent or is present as an impurity, it can compete with piperidine as a nucleophile, leading to the formation of the corresponding methyl or ethyl trimethoxybenzoate ester.

  • Byproducts from Piperidine Degradation: While piperidine is generally stable, using harsh reaction conditions or impure starting material could introduce related impurities.[1][2]

Troubleshooting Guide: Common Synthesis Issues

The following table summarizes common problems, their potential causes, and recommended solutions for the synthesis of 1-(trimethoxybenzoyl)piperidine.

Symptom / Observation Possible Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: The most common cause is the presence of water in the reaction.Use oven-dried glassware and anhydrous solvents. Ensure piperidine and other reagents are dry.
2. Inactive Reagents: The acyl chloride may have degraded during storage.Use freshly prepared or newly purchased 3,4,5-trimethoxybenzoyl chloride.
White Precipitate in Reaction 1. Hydrochloride Salt Formation: The HCl byproduct reacts with the amine base (piperidine or triethylamine).This is expected. The salt will be removed during the aqueous workup. Do not mistake it for the product.
Product is an Oil / Fails to Crystallize 1. Presence of Impurities: Contamination from starting materials, solvents, or side products can inhibit crystallization.Purify the crude product using column chromatography on silica gel.
2. Residual Solvent: Trace amounts of solvent may remain.Dry the product under high vacuum for an extended period.
Complex NMR Spectrum 1. Mixture of Product and Byproducts: Side reactions may have occurred.Review the reaction conditions. Consider purification by column chromatography or recrystallization to isolate the pure compound.
2. Presence of Unreacted Starting Material: The reaction may not have gone to completion.Increase the reaction time or gently warm the reaction mixture (if thermally stable). Check stoichiometry of reagents.

Experimental Protocol: Acylation of Piperidine

This protocol describes a standard laboratory procedure for the synthesis of 1-(3,4,5-trimethoxybenzoyl)piperidine from 3,4,5-trimethoxybenzoyl chloride.

Materials:

  • Piperidine

  • 3,4,5-trimethoxybenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in a separate flask with anhydrous dichloromethane.

  • Add the 3,4,5-trimethoxybenzoyl chloride solution dropwise to the stirred piperidine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

Workflow and Side Reactions

The following diagrams illustrate the experimental workflow and potential side-reaction pathways.

G cluster_main Main Synthetic Workflow Reactants Piperidine + 3,4,5-Trimethoxybenzoyl Chloride Reaction Acylation Reaction (DCM, Et3N, 0°C -> RT) Reactants->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Pure 1-(trimethoxybenzoyl)piperidine Purification->Product

Caption: Experimental workflow for the synthesis of 1-(trimethoxybenzoyl)piperidine.

G Start 3,4,5-Trimethoxybenzoyl Chloride + Piperidine Product Desired Product: 1-(trimethoxybenzoyl)piperidine Start->Product Main Reaction (Anhydrous) Side1 Side Reaction: Hydrolysis Start->Side1 + H2O (Moisture) Side2 Byproduct Formation Start->Side2 + HCl (generated) Byproduct1 Byproduct: 3,4,5-Trimethoxybenzoic Acid Side1->Byproduct1 Byproduct2 Byproduct: Piperidinium Hydrochloride Salt Side2->Byproduct2

Caption: Key side reactions in the synthesis of 1-(trimethoxybenzoyl)piperidine.

References

Optimization of reaction conditions for coupling piperidine and trimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions, detailed experimental protocols, and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common name for the reaction between piperidine and 3,4,5-trimethoxybenzoyl chloride?

A1: This reaction is a classic example of the Schotten-Baumann reaction, which is used to synthesize amides from amines and acid chlorides.[1][2]

Q2: Why is a base necessary in this reaction?

A2: A base is crucial for several reasons. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[2][3] This prevents the protonation of the piperidine, which would render it non-nucleophilic and stop the reaction. By neutralizing the acid, the base drives the equilibrium towards the formation of the amide product, leading to a higher yield.[3]

Q3: What are some common bases used for this type of acylation?

A3: Both inorganic bases, such as sodium hydroxide (NaOH) in a biphasic system, and organic bases, like triethylamine (Et3N) or pyridine, are commonly used.[1][4] The choice of base can influence the reaction rate and yield.

Q4: Can this reaction be performed in an aqueous environment?

A4: Yes, the Schotten-Baumann reaction is often performed in a two-phase system with an organic solvent (like dichloromethane) and water.[1] The base resides in the aqueous phase to neutralize the HCl, while the reactants and product remain in the organic phase.

Q5: What is the primary side reaction to be aware of?

A5: The main side reaction is the hydrolysis of the 3,4,5-trimethoxybenzoyl chloride. Acyl chlorides are reactive towards water, and in the presence of moisture, they can hydrolyze to form the corresponding carboxylic acid (3,4,5-trimethoxybenzoic acid), which will not react with the piperidine to form the desired amide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of 3,4,5-trimethoxybenzoyl chloride: The acyl chloride is sensitive to moisture and may have decomposed before or during the reaction.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Handle the 3,4,5-trimethoxybenzoyl chloride quickly in a dry environment (e.g., under a nitrogen or argon atmosphere).
2. Protonation of Piperidine: The HCl byproduct can protonate the starting amine, making it unreactive.- Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the HCl produced.[3]
3. Poor Quality Reagents: The starting materials may be impure or degraded.- Check the purity of piperidine and 3,4,5-trimethoxybenzoyl chloride before starting the reaction. Purify if necessary.
4. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may occur at higher temperatures.- Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
Presence of a White Precipitate in the Reaction Mixture 1. Piperidine Hydrochloride Salt: The precipitate is likely the hydrochloride salt of piperidine, formed from the reaction of piperidine with the HCl byproduct.- This is a normal observation if the base is not added efficiently. Ensure adequate mixing and a sufficient amount of base to neutralize the HCl as it is formed.
Difficult Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials.- Monitor the reaction by TLC to ensure it has gone to completion. - Adjust the stoichiometry of the reactants if necessary (a slight excess of one reagent may be used to drive the reaction to completion).
2. Formation of 3,4,5-trimethoxybenzoic acid: Hydrolysis of the acyl chloride will result in the corresponding carboxylic acid, which can be difficult to separate from the amide product.- Perform an aqueous workup with a dilute base (e.g., 10% sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer.
Oily Product Instead of a Solid 1. Residual Solvent: The product may not be completely dry.- Ensure the product is thoroughly dried under vacuum.
2. Impurities: The presence of unreacted starting materials or byproducts can prevent crystallization.- Purify the product using column chromatography.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of N-aroylation reactions, providing a general guideline for optimizing the synthesis of (piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone. Please note that the specific yields are representative and may vary based on the exact substrates and reaction scale.

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1TriethylamineDichloromethane0 to RT1~90 (piperazine analogue)[5]
2PyridineDichloromethane0 to RT-High (general)[6]
3NaOHWater/DCMRoom Temp.-High (general)[1]
4K₂CO₃Toluene110-43 (similar arylation)[7]
5Al₂O₃Acetonitrile2000.4564 (N-acetylation)[8]

RT = Room Temperature

Experimental Protocols

General Procedure for the Synthesis of (Piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

This protocol is adapted from a similar synthesis of a piperazine derivative.[5]

Materials:

  • Piperidine

  • 3,4,5-Trimethoxybenzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Dissolve piperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • In a separate flask, dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the 3,4,5-trimethoxybenzoyl chloride solution to the piperidine solution dropwise over 10-15 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Amide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Piperidine & Triethylamine in anhydrous DCM cool Cool Piperidine solution to 0°C prep_reactants->cool prep_acyl Dissolve 3,4,5-Trimethoxybenzoyl Chloride in anhydrous DCM addition Slowly add Acyl Chloride solution prep_acyl->addition cool->addition react Stir at RT for 1-2h addition->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Wash with H₂O, NaHCO₃, Brine dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A flowchart illustrating the key steps in the synthesis of (piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield start Low/No Yield check_reagents Are reagents pure and dry? start->check_reagents check_conditions Were reaction conditions optimal? check_reagents->check_conditions Yes reagent_no Purify/replace reagents. Use anhydrous solvents. check_reagents->reagent_no No check_workup Was the workup performed correctly? check_conditions->check_workup Yes conditions_no Adjust temperature. Ensure sufficient base. check_conditions->conditions_no No workup_no Optimize extraction pH. Check for product loss. check_workup->workup_no No reconsider Re-evaluate Reaction check_workup->reconsider Yes reagent_no->reconsider conditions_no->reconsider workup_no->reconsider reagent_yes Yes conditions_yes Yes workup_yes Yes

Caption: A decision tree to diagnose and resolve issues of low product yield during the synthesis.

References

Technical Support Center: Overcoming Resistance to Piperidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with piperidine-based anticancer agents.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of action for piperidine-based anticancer agents?

Piperidine-based compounds exert their anticancer effects through the modulation of several critical signaling pathways.[1][2] They have been shown to inhibit cell proliferation, migration, and induce apoptosis by targeting pathways such as:

  • PI3K/Akt Pathway: Inhibition of this pathway by piperidine derivatives can lead to decreased cell survival and proliferation.[1][3][4]

  • NF-κB Pathway: Piperidine compounds can suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.[1][5]

  • STAT3 Pathway: Downregulation of STAT3 signaling by these agents can inhibit tumor progression and metastasis.[1][6]

These actions collectively lead to cell cycle arrest and apoptosis in various cancer cell types.[1][7]

2. What are the common mechanisms of resistance to piperidine-based anticancer agents?

Resistance to anticancer drugs, including piperidine-based agents, is a significant challenge. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove drugs from the cancer cells, thereby reducing their intracellular concentration and efficacy.[8][9][10][11] Key ABC transporters implicated in multidrug resistance include:

  • P-glycoprotein (P-gp/MDR1)

  • Multidrug Resistance-Associated Protein 1 (MRP1)

  • Breast Cancer Resistance Protein (BCRP)

3. How can resistance mediated by ABC transporters be overcome?

One promising strategy is the co-administration of the piperidine-based agent with an inhibitor of ABC transporters.[10][11] For instance, piperine, a natural alkaloid also found in black pepper, has been shown to inhibit P-gp and other transporters, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.[8][12]

4. My piperidine-based agent is showing reduced efficacy in my cell line. What could be the reason?

Reduced efficacy can stem from several factors:

  • Acquired Resistance: Prolonged exposure to the agent may have led to the selection of a resistant cell population with upregulated ABC transporters.

  • Cell Line Specificity: The inherent expression levels of ABC transporters can vary significantly between different cancer cell lines.

  • Compound Degradation: Ensure the stability and proper storage of your piperidine-based compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cell death observed with piperidine agent treatment. 1. Sub-optimal drug concentration: The concentration of the agent may be too low to induce apoptosis effectively. 2. Cell confluence: Overly confluent cells can exhibit reduced sensitivity to anticancer agents. 3. Incorrect incubation time: The duration of treatment may be insufficient to trigger apoptotic pathways.1. Perform a dose-response experiment (e.g., MTT assay) to determine the optimal IC50 value for your specific cell line. 2. Ensure cells are in the exponential growth phase (typically 70-80% confluency) at the time of treatment. 3. Conduct a time-course experiment to identify the optimal treatment duration.
High variability in cell viability assay results. 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Edge effects: Evaporation from wells on the plate's perimeter can concentrate the drug. 3. Improper formazan solubilization (MTT assay): Incomplete dissolution of formazan crystals.1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. After adding the solubilization solution, ensure complete mixing by gentle pipetting or shaking until no crystals are visible.
No or weak signal in Western blot for apoptosis markers (e.g., cleaved caspases). 1. Timing of protein extraction: The peak expression of cleaved caspases can be transient. 2. Low protein concentration: Insufficient protein loaded onto the gel. 3. Inefficient antibody binding: Primary or secondary antibody issues.1. Perform a time-course experiment and collect cell lysates at multiple time points post-treatment. 2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 3. Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate your antibody and protocol.
Piperidine agent shows efficacy in some cell lines but not others. 1. Differential expression of target proteins: The signaling pathways targeted by the agent may be more or less critical in different cell lines. 2. Varying levels of ABC transporter expression: Some cell lines may have intrinsically higher levels of drug efflux pumps.1. Characterize the expression levels of key target proteins (e.g., PI3K, Akt, NF-κB, STAT3) in your panel of cell lines via Western blot. 2. Assess the expression of P-gp, MRP1, and BCRP in your cell lines. Consider co-treatment with an ABC transporter inhibitor in less sensitive lines.

Quantitative Data

Table 1: IC50 Values of Select Piperidine Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
EF24A549Lung Cancer~1.3[5]
CurcuminA549Lung Cancer~13[5]
Compound 3aMCF-7Breast Cancer9.17[13]
Compound 5bMCF-7Breast Cancer6.29[13]
PiperineMCF-7/DOXDoxorubicin-Resistant Breast Cancer>50 (reverses resistance)[8]
PiperineA-549/DDPCisplatin-Resistant Lung Cancer>50 (reverses resistance)[8]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of piperidine-based agents on cancer cells.

Materials:

  • Piperidine-based anticancer agent

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the piperidine-based agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Detection of Apoptosis Markers by Western Blot

This protocol is used to detect the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression.

Signaling Pathways and Experimental Workflows

PI3K_Akt_Pathway Piperidine_Agent Piperidine-Based Anticancer Agent PI3K PI3K Piperidine_Agent->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine-based agents.

NFkB_Pathway Piperidine_Agent Piperidine-Based Anticancer Agent IKK IKK Piperidine_Agent->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release of NFkB_IkB NF-κB-IκB Complex Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Transcription (Survival, Proliferation) Nucleus->Gene_Expression Promotes

Caption: NF-κB signaling pathway and its inhibition by piperidine-based agents.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Piperidine-Based Agent (Dose-Response & Time-Course) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis Data Analysis: IC50 Calculation & Protein Expression Levels Viability_Assay->Data_Analysis Western_Blot Western Blot for Apoptosis Markers Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion: Determine Efficacy & Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating piperidine-based anticancer agents.

References

Technical Support Center: Compound X (Piperidine, 1-(3,4,5-trimethoxybenzoyl)-)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Compound X (Piperidine, 1-(3,4,5-trimethoxybenzoyl)-), a putative kinase inhibitor. The following troubleshooting guides and FAQs are designed to help minimize off-target effects and ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of Compound X?

A1: The primary intended target of Compound X is currently under investigation, with preliminary data suggesting inhibitory activity against a specific kinase family. However, like many small molecule inhibitors, Compound X may exhibit off-target effects by interacting with unintended molecular targets.[1] Comprehensive profiling is essential to identify these off-target interactions.

Q2: How can I minimize the off-target effects of Compound X in my experiments?

A2: Minimizing off-target effects is crucial for accurate interpretation of experimental results.[1] Key strategies include:

  • Using the lowest effective concentration: Determine the minimal concentration of Compound X that elicits the desired on-target effect.

  • Performing control experiments: Utilize structurally related but inactive compounds, as well as structurally distinct inhibitors of the same target.

  • Employing multiple cell lines: Confirm phenotypes in various genetic backgrounds to ensure the observed effect is not cell-line specific.

  • Conducting rescue experiments: If the target is known, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target protein.

  • Profiling for off-target interactions: Screen Compound X against a broad panel of kinases and other relevant targets to identify potential off-target binding.[2]

Q3: What is the recommended concentration range for using Compound X in cell-based assays?

A3: The optimal concentration of Compound X is highly dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target activity and the CC50 (half-maximal cytotoxic concentration) to assess cellular toxicity. Start with a broad concentration range (e.g., 1 nM to 100 µM) and narrow it down based on the initial results.

Q4: I am observing unexpected or inconsistent results with Compound X. What are the common troubleshooting steps?

A4: Inconsistent results can arise from several factors.[3] Consider the following troubleshooting steps:

  • Compound Integrity: Ensure the purity and stability of your Compound X stock. Verify the correct solvent and storage conditions.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition, as these can influence experimental outcomes.[4]

  • Assay-Specific Issues: Review the experimental protocol for potential errors in reagent preparation, incubation times, or plate reader settings.[5] Refer to the troubleshooting section for more detailed guidance.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Concentrations Expected to be On-Target
Possible Cause Troubleshooting Step
Off-target toxicity Perform a kinase selectivity screen to identify potential off-target kinases that may be mediating the toxic effects.[2]
Solvent toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X.
Cell health issues Ensure cells are healthy and in the exponential growth phase before treatment.[4]
Incorrect concentration Verify the concentration of your Compound X stock solution.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause Troubleshooting Step
Poor cell permeability Assess the cell permeability of Compound X using a suitable assay (e.g., parallel artificial membrane permeability assay).
Compound efflux Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) to determine if Compound X is a substrate.
Intracellular metabolism Investigate the metabolic stability of Compound X in the cell line of interest.
Target engagement Perform a target engagement assay (e.g., cellular thermal shift assay) to confirm that Compound X is binding to its intended target within the cell.[2]

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for Compound X
KinaseIC50 (nM)% Inhibition @ 1 µM
Target Kinase A 50 95%
Off-Target Kinase B50075%
Off-Target Kinase C2,50040%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

This table presents hypothetical data to illustrate how kinase selectivity data for Compound X might be structured.

Table 2: Illustrative Cell-Based Assay Data for Compound X
Cell LineOn-Target EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
Cell Line 10.52550
Cell Line 20.83037.5

This table provides an example of how to present on-target potency and cytotoxicity data for Compound X across different cell lines.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF) is a method used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.[6]

Materials:

  • Purified kinase of interest

  • Compound X stock solution

  • SYPRO Orange dye

  • Real-time PCR instrument capable of performing a thermal melt

Method:

  • Prepare a master mix containing the kinase and SYPRO Orange dye in an appropriate buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add Compound X at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature and measuring the fluorescence at each step.

  • Analyze the data to determine the melting temperature (Tm) of the kinase in the presence of different concentrations of Compound X. An increase in Tm indicates ligand binding.

Protocol 2: Cell Viability Assay using Resazurin

This protocol measures cell viability by assessing the metabolic activity of living cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Compound X stock solution

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Method:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50.

Visualizations

Signaling_Pathway Compound_X Compound X Target_Kinase_A Target Kinase A Compound_X->Target_Kinase_A Inhibition Off_Target_Kinase_B Off-Target Kinase B Compound_X->Off_Target_Kinase_B Off-Target Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Kinase_A->Downstream_Effector_1 Phosphorylation Cellular_Response_On Desired Cellular Response Downstream_Effector_1->Cellular_Response_On Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase_B->Downstream_Effector_2 Unintended_Cellular_Response Unintended Cellular Response Downstream_Effector_2->Unintended_Cellular_Response

Caption: On-target and potential off-target signaling pathways of Compound X.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Dose_Response Dose-Response Curve (On-Target Effect) Selectivity_Profiling->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Target_Engagement Target Engagement (e.g., CETSA) Cytotoxicity_Assay->Target_Engagement Data_Analysis Analyze Data & Determine Potency/Selectivity Target_Engagement->Data_Analysis Go_NoGo Go/No-Go Decision for Further Studies Data_Analysis->Go_NoGo

Caption: Experimental workflow for characterizing Compound X and assessing off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Compound Verify Compound Integrity (Purity, Concentration, Storage) Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Confluency) Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Systematic_Controls Implement Systematic Controls (Vehicle, Positive/Negative Controls) Check_Compound->Systematic_Controls Check_Cells->Systematic_Controls Check_Protocol->Systematic_Controls Off_Target_Screen Perform Off-Target Screening Systematic_Controls->Off_Target_Screen Consult_Literature Consult Literature for Similar Compounds Off_Target_Screen->Consult_Literature End Identify Root Cause Consult_Literature->End

Caption: Logical flowchart for troubleshooting unexpected experimental outcomes with Compound X.

References

Addressing stability issues of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Troubleshooting Guides

This section addresses common stability issues encountered during the handling and analysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in solution.

Issue: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis over a short period.

  • Appearance of new, more polar peaks in the chromatogram.

  • Inconsistent results in bioassays.

Possible Causes and Solutions:

  • pH-Mediated Hydrolysis: The amide bond in Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1][2] The primary degradation products are 3,4,5-trimethoxybenzoic acid and piperidine.

    • Solution: Maintain the pH of your stock solutions and experimental buffers within a neutral to slightly acidic range (pH 5-7) for optimal stability. Avoid strongly acidic or alkaline conditions. If your experiment requires a specific pH outside this range, prepare fresh solutions immediately before use and minimize the time the compound spends in that solution.

  • Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis and other degradation pathways.

    • Solution: Store stock solutions at reduced temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.[2] During experiments, if possible, maintain samples at a controlled, lower temperature.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the compound.

    • Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] Minimize exposure to ambient light during experimental procedures.

Troubleshooting Workflow for Degradation:

G Troubleshooting Compound Degradation start Degradation Observed check_ph Check Solution pH start->check_ph ph_extreme Is pH < 5 or > 7? check_ph->ph_extreme adjust_ph Adjust pH to 5-7 Prepare Fresh Solutions ph_extreme->adjust_ph Yes check_temp Check Storage/Experimental Temperature ph_extreme->check_temp No reanalyze Re-analyze Sample adjust_ph->reanalyze temp_high Is Temperature Elevated? check_temp->temp_high adjust_temp Store at Recommended Low Temperature temp_high->adjust_temp Yes check_light Check Light Exposure temp_high->check_light No adjust_temp->reanalyze light_exposed Is Solution Exposed to Light? check_light->light_exposed protect_light Use Amber Vials/ Protect from Light light_exposed->protect_light Yes light_exposed->reanalyze No protect_light->reanalyze stable Problem Resolved reanalyze->stable

Caption: Troubleshooting workflow for compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in solution?

The primary degradation pathway is the hydrolysis of the amide bond, which results in the formation of 3,4,5-trimethoxybenzoic acid and piperidine.[1][2] This reaction is catalyzed by both acidic and basic conditions.

G Hydrolysis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- cluster_reactants Reactants cluster_products Products compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)- catalyst H⁺ (Acid) or OH⁻ (Base) compound->catalyst water Water (H₂O) water->catalyst acid 3,4,5-Trimethoxybenzoic Acid piperidine Piperidine catalyst->acid catalyst->piperidine

Caption: Primary degradation pathway via hydrolysis.

Q2: What are the recommended solvents for dissolving and storing the compound?

For creating stock solutions, organic solvents such as DMSO, DMF, or absolute ethanol are recommended. For aqueous experimental solutions, it is advised to use buffers with a pH between 5 and 7. The solubility in various pure solvents has been documented for structurally related compounds, with higher solubility generally observed in polar organic solvents.

Q3: How should I prepare and store stock solutions?

  • Preparation: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability. For short-term storage (up to a few days), 2-8°C is acceptable. Always protect solutions from light.

Q4: How can I monitor the stability of my compound in a specific buffer?

You can perform a solution stability study using a stability-indicating HPLC method.[4][5] This involves incubating the compound in your buffer at a relevant temperature and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The percentage of the remaining parent compound is then plotted against time to determine the stability.

Data Presentation

The following tables present hypothetical data from a forced degradation study on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, illustrating its stability under various stress conditions. The industry-accepted range for degradation in such studies is typically 5-20%.[6]

Table 1: Stability of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in Aqueous Solution at Different pH Values (40°C for 24 hours)

pH of Solution% Remaining Parent CompoundMajor Degradation Product
3.0 (Acidic)85.2%3,4,5-Trimethoxybenzoic Acid
5.0 (Slightly Acidic)98.1%Not Detected
7.0 (Neutral)99.5%Not Detected
9.0 (Basic)82.7%3,4,5-Trimethoxybenzoic Acid

Table 2: Stability Under Other Forced Degradation Conditions

Stress ConditionDuration% Remaining Parent Compound
Thermal (60°C in solid state)48 hours99.8%
Oxidative (3% H₂O₂ at RT)24 hours92.5%
Photolytic (ICH Q1B)24 hours96.3%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate Piperidine, 1-(3,4,5-trimethoxybenzoyl)- from its primary degradation product, 3,4,5-trimethoxybenzoic acid.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    17 80
    18 20

    | 20 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile.[6][7]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C in a stability chamber. Analyze at 24 and 48 hours.

  • Photostability: Expose the compound solution to light as per ICH Q1B guidelines. A control sample should be kept in the dark.

Experimental Workflow for a Stability Study:

G Stability Study Workflow prep_sample Prepare Compound Solution in Test Buffer incubate Incubate at Desired Temperature prep_sample->incubate sample_points Take Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample_points hplc_analysis Analyze Samples by Stability-Indicating HPLC sample_points->hplc_analysis data_analysis Calculate % Remaining Parent Compound hplc_analysis->data_analysis plot_data Plot % Remaining vs. Time data_analysis->plot_data determine_stability Determine Solution Stability and Shelf-Life plot_data->determine_stability

Caption: General workflow for conducting a solution stability study.

References

Technical Support Center: Refining Purification Techniques for 1-(Trimethoxybenzoyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of 1-(trimethoxybenzoyl)piperidine analogs.

Frequently Asked Questions (FAQs)

Q1: My 1-(trimethoxybenzoyl)piperidine analog appears to be degrading on the silica gel column. What can I do?

A1: Amine-containing compounds, like piperidine derivatives, can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or degradation.[1]

  • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites by pre-treating the silica gel. Prepare your slurry or pack your column with the chosen eluent system containing a small amount of a basic modifier, typically 0.5-1% triethylamine (NEt₃) or ammonia in methanol. Run a column volume of this modified eluent through the column before loading your sample.

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Solution 3: Perform a Stability Test. Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute. If a new spot or a streak from the baseline appears, your compound is likely unstable on silica.[1]

Q2: I'm having trouble finding a good solvent system for recrystallizing my solid analog. What's a good starting point?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[2]

  • Starting Solvents: For molecules with aromatic and amide functionalities, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[3] Sometimes, a solvent/anti-solvent system is required.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a "good" solvent (like dichloromethane or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes or water) until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.[3] For trimethoxyphenyl compounds, an ethanol/water mixture has been shown to be effective.[4]

Q3: My purified piperidine analog shows two peaks in the HPLC analysis, even though it should be pure. What could be the cause?

A3: This is a common issue with amine-containing compounds, especially free bases.

  • Possible Cause 1: On-Column Ionization. The piperidine nitrogen can interact variably with the stationary phase, sometimes leading to peak splitting or broadening.[5] This is especially true if the mobile phase pH is not controlled.

  • Solution: Add a modifier to your mobile phase to suppress this secondary interaction. For reverse-phase HPLC (like C18), adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases will protonate the piperidine, ensuring it elutes as a single, sharp peak.[5]

  • Possible Cause 2: Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5] Try to dissolve your sample in the mobile phase itself.

Q4: My compound is an oil and won't crystallize. How can I purify it if I want to avoid chromatography?

A4: If your compound is a stubborn oil, chromatography is often the best option. However, you can try a few other techniques first.

  • Trituration: If the impurities are soluble in a solvent in which your oily product is not, you can "wash" the oil. Add a small amount of a non-polar solvent (like hexanes or diethyl ether), stir or sonicate the mixture vigorously, then decant the solvent. Repeat this process several times to wash away soluble impurities, which may induce your product to solidify.

  • Salt Formation: Since piperidine analogs are basic, they can be converted to a salt (e.g., a hydrochloride or hydrobromide salt).[6][7] These salts are often crystalline solids that are much easier to purify by recrystallization than the free base. The pure salt can then be neutralized with a base (like aqueous sodium bicarbonate) and extracted to recover the pure free base if needed.

Troubleshooting Guides

Guide 1: Flash Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound won't elute from the column. 1. Eluent is not polar enough. 2. Compound decomposed on the column.[1] 3. Compound precipitated at the top of the column.1. Gradually increase the polarity of the eluent. 2. Test for silica stability (see FAQ 1). Consider using a less acidic stationary phase like alumina. 3. Use a stronger, more polar solvent to dissolve the sample initially or consider dry loading.[8]
Poor separation of spots (mixed fractions). 1. Column was overloaded with sample. 2. Eluent is too polar, causing all compounds to elute quickly. 3. Sample band was too wide during loading. 4. Flow rate is too fast.1. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 2. Reduce the eluent polarity. Aim for a TLC Rf of ~0.2-0.3 for your target compound. 3. Dissolve the sample in the minimum amount of solvent for loading.[8] If solubility is low, use the dry loading method (see Protocol 1). 4. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.
Streaking or "tailing" of the compound spot. 1. Compound is interacting too strongly with acidic sites on silica. 2. The chosen eluent is a poor solvent for the compound.1. Add 0.5-1% triethylamine to your eluent system to neutralize acidic sites.[1] 2. Try a different solvent system. Ensure your compound is fully dissolved as it moves through the column.
Guide 2: Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is not saturated (too much solvent was used). 2. Compound is very soluble in the solvent even at low temperatures. 3. Cooling was too rapid.1. Boil off some of the solvent to concentrate the solution and try cooling again.[9] 2. Try a different solvent or a solvent/anti-solvent system (see FAQ 2). 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present, depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Attempt to purify the material first by another method (e.g., a quick silica plug filtration) to remove the bulk of impurities.
Colored impurities remain in the crystals. 1. Colored impurities have similar solubility to the product.1. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use sparingly as it can also adsorb your product.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The ideal system gives your target compound an Rf value of approximately 0.2-0.3.

  • Eluent Preparation: Prepare the bulk eluent. Add 0.5-1% triethylamine (NEt₃) by volume to the mixture to prevent tailing.

  • Column Packing (Slurry Method):

    • Add silica gel (grade 60, 0.040–0.063 mm) to a beaker with your prepared eluent to create a slurry.[10]

    • Pour the slurry into the column. Use pressure to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).[8]

    • Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.[8]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin eluting the compounds.

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (see FAQ 2).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[9] If needed, add more solvent dropwise until a clear solution is achieved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (or the activated charcoal).[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[11]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals thoroughly.

Visualized Workflows

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis (Select Solvent System) crude->tlc is_solid Is the product solid? tlc->is_solid column Flash Column Chromatography is_solid->column No recrystal Recrystallization is_solid->recrystal Yes collect Collect Pure Fractions or Crystals column->collect recrystal->collect purity Purity Check (TLC, HPLC, NMR) collect->purity evap Solvent Evaporation purity->evap pure_product Pure Product evap->pure_product

Caption: General purification workflow for 1-(trimethoxybenzoyl)piperidine analogs.

G start Multiple peaks observed in a 'pure' sample by HPLC q1 Is the compound a free base? start->q1 a1 Add 0.1% TFA or Formic Acid to the mobile phase q1->a1 Yes q2 Is the sample dissolved in a stronger solvent than the mobile phase? q1->q2 No end Re-inject and analyze a1->end a2 Dissolve sample in the initial mobile phase composition q2->a2 Yes q3 Is column overload suspected? q2->q3 No a2->end a3 Decrease injection volume or sample concentration q3->a3 Yes q3->end No (Consult further) a3->end

Caption: Troubleshooting tree for unexpected peaks in HPLC analysis.

References

Troubleshooting inconsistent results in biological assays with Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in biological assays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for Piperidine, 1-(3,4,5-trimethoxybenzoyl)-?

Based on its structural similarity to other known anticancer agents containing the 3,4,5-trimethoxyphenyl moiety, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is predicted to act as a tubulin polymerization inhibitor.[1][2] This class of compounds disrupts microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][3]

Q2: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?

High variability can stem from several factors. Inconsistent cell seeding is a common culprit; ensure a homogeneous cell suspension and proper mixing before and during plating.[4][5] Another potential issue is the "edge effect" in microplates, where wells on the perimeter of the plate experience more evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental samples or using plates with moats that can be filled with sterile water or media.[5] Finally, improper dissolution and mixing of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- can lead to concentration gradients across the plate.

Q3: My dose-response curve is not sigmoidal and shows inconsistent results at higher concentrations. Why might this be happening?

A non-ideal dose-response curve at high concentrations can be due to solubility issues. Piperidine derivatives can have limited solubility in aqueous solutions.[6] If the compound precipitates out of solution at higher concentrations, the effective concentration will be lower and inconsistent. Visually inspect your stock solutions and final assay wells for any signs of precipitation. It is also possible that at high concentrations, the compound interferes with the assay chemistry itself, a phenomenon known as "Pan-Assay Interference Compounds" (PAINS).[7][8]

Q4: How should I prepare and store my stock solutions of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-?

Due to potential stability issues with similar compounds, it is recommended to prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO.[6][9] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solutions at -20°C or -80°C, protected from light.[9] The stability of the compound in aqueous assay media is likely to be limited, so it is best to prepare working solutions fresh for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent Antiproliferative Activity in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Potential Cause Troubleshooting Steps
Compound Solubility 1. Prepare a high-concentration stock solution in 100% DMSO. 2. When preparing working solutions, dilute the stock in pre-warmed culture medium and vortex thoroughly. 3. Do not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can be toxic to cells. 4. Visually inspect the final dilution for any signs of precipitation under a microscope.
Cell Seeding Density 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.[4] 2. Perform a cell titration experiment to determine the optimal cell number per well. 3. Ensure a single-cell suspension before plating by gentle pipetting or using a cell strainer.
Assay Interference 1. If using a colorimetric or fluorometric assay, run a control with the compound in cell-free media to check for direct absorbance or fluorescence of the compound at the assay wavelength.[7] 2. Consider using an orthogonal assay that relies on a different detection method (e.g., luminescence-based vs. absorbance-based) to confirm results.
Compound Stability 1. Prepare fresh dilutions of the compound from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures.[9]
Issue 2: Lack of Expected Effect in a Tubulin Polymerization Assay
Potential Cause Troubleshooting Steps
Incorrect Buffer Conditions 1. Ensure the tubulin polymerization buffer is correctly prepared, with the appropriate pH and salt concentrations. Some buffers, like those containing PIPES, are known to favor tubulin assembly.[10] 2. Check that GTP, a necessary component for tubulin polymerization, is added to the reaction mixture at the correct concentration.
Inactive Tubulin 1. Use high-quality, polymerization-competent tubulin. 2. Avoid repeated freeze-thaw cycles of the tubulin stock. 3. Run a positive control with a known tubulin inhibitor (e.g., colchicine, nocodazole) and a negative control (solvent only) to ensure the assay is working correctly.[10]
Compound Purity 1. If possible, verify the purity of your Piperidine, 1-(3,4,5-trimethoxybenzoyl)- stock using techniques like HPLC or NMR. Impurities from synthesis can lead to unexpected results.[11]

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay
  • Reaction Setup: On ice, add tubulin polymerization buffer, GTP, and your test compound (or vehicle control) to a 96-well plate.

  • Initiation of Polymerization: Add purified tubulin to each well.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance change over time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Visualizations

experimental_workflow General Experimental Workflow for Compound Evaluation cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Data Analysis cluster_secondary Secondary/Mechanistic Assays compound_prep Prepare Compound Stock (DMSO) treatment Treat with Serial Dilutions compound_prep->treatment cell_culture Culture and Passage Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay data_acquisition Measure Absorbance/Luminescence viability_assay->data_acquisition ic50_calc Calculate IC50 data_acquisition->ic50_calc tubulin_assay In Vitro Tubulin Polymerization Assay ic50_calc->tubulin_assay If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_calc->cell_cycle If Active apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_calc->apoptosis_assay If Active signaling_pathway Predicted Signaling Pathway of Tubulin Inhibitors compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)- tubulin α/β-Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubule Dynamics tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

References

Validation & Comparative

A Comparative Efficacy Analysis: Piperidine, 1-(3,4,5-trimethoxybenzoyl)- versus the Potent Vascular Disrupting Agent Combretastatin A-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer efficacy of the well-established tubulin polymerization inhibitor, Combretastatin A-4, and the synthetic compound Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. While extensive data exists for Combretastatin A-4, this report also synthesizes available information on the piperidine derivative to offer a structure-activity relationship-based perspective on its potential efficacy.

Executive Summary

Data Presentation: Quantitative Efficacy

Table 1: In Vitro Cytotoxicity of Combretastatin A-4 Against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay MethodReference
HeLaCervical Cancer95.90MTT[1]
JARChoriocarcinoma88.89MTT[1]
A549Non-small cell lung cancer1.8 ± 0.6Not Specified[2]
518A2Melanoma0.02MTT[3]
B-16Murine Melanoma0.0007Colony Forming Assay[4]
P-388Murine Leukemia0.0007Colony Forming Assay[4]
Ovarian Cancer (mean of 35 specimens)Ovarian Cancer3.18 (1-hour exposure)Colony Forming Assay[4]
Ovarian Cancer (mean of 5 specimens)Ovarian Cancer0.27 (continuous exposure)Colony Forming Assay[4]
Table 2: Tubulin Polymerization Inhibition
CompoundIC50 (µM)MethodReference
Combretastatin A-4~1.9Not Specified[5]
Combretastatin A-4Kd: 0.4 (β-tubulin binding)Not Specified[3]

Note on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-: As of the latest literature review, specific IC50 values for the cytotoxicity and tubulin polymerization inhibition of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- have not been reported. The 3,4,5-trimethoxyphenyl group is a known critical moiety for the activity of numerous tubulin polymerization inhibitors[6]. Studies on various heterocyclic compounds linked to a 3,4,5-trimethoxybenzoyl group have shown potent anti-proliferative activities, often in the nanomolar to low micromolar range[7][8]. Piperidine itself is a scaffold found in numerous bioactive compounds with anticancer properties[9].

Mechanism of Action

Combretastatin A-4

Combretastatin A-4 exerts its potent anti-cancer effects primarily by inhibiting tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules. This disruption of the microtubule network leads to:

  • Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.

  • Apoptosis: The mitotic arrest ultimately triggers programmed cell death.

  • Vascular Disruption: Combretastatin A-4 selectively targets the tumor vasculature, causing a rapid collapse of blood vessels within the tumor, leading to extensive necrosis.

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G cluster_0 Combretastatin A-4 Action Combretastatin A-4 Combretastatin A-4 β-tubulin β-tubulin Combretastatin A-4->β-tubulin Binds to colchicine site Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Vascular Disruption Vascular Disruption Microtubule Disruption->Vascular Disruption Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Signaling pathway of Combretastatin A-4.

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

The mechanism of action for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has not been experimentally elucidated. However, based on its chemical structure, a similar mechanism to Combretastatin A-4 can be hypothesized. The 1-(3,4,5-trimethoxybenzoyl) moiety is a well-established pharmacophore that interacts with the colchicine binding site of tubulin. Therefore, it is plausible that this compound also functions as a tubulin polymerization inhibitor.

dot

G cluster_1 Hypothesized Action of Piperidine Derivative Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Piperidine, 1-(3,4,5-trimethoxybenzoyl)- β-tubulin β-tubulin Piperidine, 1-(3,4,5-trimethoxybenzoyl)-->β-tubulin Predicted Interaction Tubulin Polymerization Inhibition (Hypothesized) Tubulin Polymerization Inhibition (Hypothesized) β-tubulin->Tubulin Polymerization Inhibition (Hypothesized) Anticancer Effects (Hypothesized) Anticancer Effects (Hypothesized) Tubulin Polymerization Inhibition (Hypothesized)->Anticancer Effects (Hypothesized) G Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with compound Treat with compound Incubate for 24h->Treat with compound Incubate for 48-72h Incubate for 48-72h Treat with compound->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance

References

In Vivo Validation of 1-(trimethoxybenzoyl)piperidine: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential in vivo anticancer activity of 1-(trimethoxybenzoyl)piperidine against other established anticancer compounds with similar structural motifs. The information is tailored for researchers, scientists, and drug development professionals, offering a framework for preclinical in vivo validation.

Comparative Analysis of Anticancer Agents

Compound/ClassTarget Cancer Types (Preclinical)Key In Vivo Efficacy MetricsRelevant Signaling Pathways
1-(trimethoxybenzoyl)piperidine (Hypothesized) Prostate, Breast, Lung, ColonTumor growth inhibition, Increased survival time, Low toxicityPI3K/Akt, NF-κB, STAT3
Piperine (Piperoylpiperidine) Breast, Prostate, Lung, Gastric[1][2][3]Inhibition of tumor growth, Anti-metastatic effects[1]NF-κB, STAT3, PI3K/Akt[1][2]
Other Piperidine Derivatives (e.g., CLEFMA, DTPEP) Lung, Breast[1]Cell proliferation inhibition, Cell cycle arrest[1]Not fully elucidated for all derivatives
Trimethoxyphenyl Derivatives (e.g., Combretastatin A-4) Various solid tumorsVascular-disrupting agent, Induction of apoptosisTubulin polymerization inhibition
Established Chemotherapeutics (e.g., Doxorubicin, Paclitaxel) Wide range of cancersSignificant tumor regression, Increased lifespanDNA intercalation, Tubulin stabilization

Experimental Protocols for In Vivo Validation

The following are standard protocols for assessing the in vivo anticancer activity of a novel compound like 1-(trimethoxybenzoyl)piperidine. These methods are based on established preclinical screening models.[4][5][6]

Xenograft Mouse Model of Cancer

This is a widely used model to assess the efficacy of an anticancer agent on human tumors.[5][6]

  • Cell Line Selection: Choose a human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) that is relevant to the hypothesized target of the test compound.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[5]

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, 1-(trimethoxybenzoyl)piperidine at different doses, positive control drug). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor volume in the treated groups compared to the vehicle control group.

    • Survival Analysis: Monitor the survival of the mice in each group over a defined period.

  • Toxicity Assessment: Monitor animal body weight, general health, and conduct histological analysis of major organs at the end of the study to assess for any treatment-related toxicity.

Tumor Growth Delay Assay

This assay provides a robust measure of a drug's ability to slow the progression of a tumor.[5]

  • Procedure: Follow the initial steps of the xenograft model for tumor implantation and growth.

  • Treatment Initiation: Once tumors reach a specific size, begin treatment as described above.

  • Endpoint: The primary endpoint is the time it takes for the tumors in each group to reach a predetermined "endpoint" volume (e.g., 1000 mm³).

  • Data Analysis: Calculate the tumor growth delay, which is the difference in the median time for the treated and control tumors to reach the endpoint volume.

Visualizing Molecular Pathways and Experimental Design

To facilitate a deeper understanding of the compound's potential mechanism and the experimental approach, the following diagrams are provided.

G cluster_0 PI3K/Akt Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 1-(trimethoxybenzoyl)piperidine 1-(trimethoxybenzoyl)piperidine 1-(trimethoxybenzoyl)piperidine->PI3K 1-(trimethoxybenzoyl)piperidine->Akt G cluster_1 NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation & Survival Inflammation & Survival Gene Transcription->Inflammation & Survival 1-(trimethoxybenzoyl)piperidine 1-(trimethoxybenzoyl)piperidine 1-(trimethoxybenzoyl)piperidine->IKK G cluster_2 Treatment & Monitoring Phase Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization Randomization Tumor Growth to Palpable Size->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Treatment Group A (Dose 1) Treatment Group A (Dose 1) Randomization->Treatment Group A (Dose 1) Treatment Group B (Dose 2) Treatment Group B (Dose 2) Randomization->Treatment Group B (Dose 2) Positive Control Group Positive Control Group Randomization->Positive Control Group Monitoring Monitoring Vehicle Control Group->Monitoring Treatment Group A (Dose 1)->Monitoring Treatment Group B (Dose 2)->Monitoring Positive Control Group->Monitoring Data Collection (Tumor Volume, Body Weight) Data Collection (Tumor Volume, Body Weight) Monitoring->Data Collection (Tumor Volume, Body Weight) Endpoint Analysis Endpoint Analysis Data Collection (Tumor Volume, Body Weight)->Endpoint Analysis

References

Comparative Study of 1-(3,4,5-trimethoxybenzoyl)-Heterocycle Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of synthetic analogs targeting tubulin polymerization. This guide provides a summary of quantitative biological data, detailed experimental protocols, and visual representations of experimental workflows and associated signaling pathways.

This guide focuses on a class of compounds characterized by a 1-(3,4,5-trimethoxybenzoyl) moiety attached to various heterocyclic scaffolds. These molecules have garnered significant interest as potential anticancer agents due to their ability to inhibit tubulin polymerization, a critical process for cell division. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in many natural and synthetic tubulin inhibitors, including colchicine, and is known to be crucial for binding to the colchicine-binding site on β-tubulin.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of various 1-(3,4,5-trimethoxybenzoyl)-heterocycle analogs from selected studies. These tables are intended to provide a comparative overview of the potency of different structural scaffolds.

Table 1: Cytotoxicity of 1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxanilide Analogs

CompoundR (Substitution on Anilide)Cell LineIC50 (µM)[1]
4e 3-OCH3MCF-77.79[1]
4f 2-OCH3MCF-710.79[1]
4l 3,5-diFMCF-713.20[1]

Table 2: Cytotoxicity and Tubulin Inhibition of 3-Aryl/Heteroaryl-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazole Analogs

CompoundAryl/Heteroaryl Group at C3Cell LineAntiproliferative IC50 (µM)[2]Tubulin Polymerization Inhibition IC50 (µM)[2]
5j 4-PyridylRS4;110.8[2]>20[2]
5k p-TolylJurkat<10.66[2]
5o 4-MethoxyphenylRS4;11~0.3Not Reported
5p 3-PyridylRS4;110.9[2]>20[2]
CA-4 (Reference) ---1.3[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) of the solution.

Protocol:

  • Tubulin Preparation: Resuspend purified bovine or porcine brain tubulin in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP) on ice.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with various concentrations of the test compounds or a reference inhibitor (e.g., colchicine).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by plotting the rate of polymerization or the final extent of polymerization against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental and logical relationships in the study of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 1-(3,4,5-trimethoxybenzoyl)- heterocycle Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Test Compounds Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Active Compounds IC50 IC50 Determination Cytotoxicity->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for the synthesis and evaluation of 1-(3,4,5-trimethoxybenzoyl)-heterocycle analogs.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Induction Compound 1-(3,4,5-trimethoxybenzoyl)- heterocycle Analog Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule Mitotic_Spindle Defective Mitotic Spindle Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspase Activation) Mitotic_Arrest->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Signaling pathway of mitotic arrest and apoptosis induced by tubulin polymerization inhibitors.

References

Assessing the Selectivity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-cancer potential of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, focusing on its selectivity for neoplastic cells over healthy cells. Due to the limited availability of direct experimental data for this specific compound, this guide leverages findings from structurally similar molecules containing the piperidine and 3,4,5-trimethoxybenzoyl moieties. These related compounds are compared with established anti-cancer agents to provide a benchmark for evaluating potential efficacy and selectivity.

Executive Summary

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- belongs to a class of compounds that have garnered interest in oncology for their potential to disrupt microtubule dynamics, a critical process in cell division. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in several potent tubulin polymerization inhibitors.[1] The piperidine ring, a common scaffold in medicinal chemistry, contributes to the overall pharmacological profile of these molecules.[2] This guide synthesizes available data to present a comparative overview of the cytotoxic and selective properties of compounds structurally related to Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, alongside widely used chemotherapeutic drugs.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of piperidine derivatives and standard anti-cancer drugs against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, provides a measure of the compound's cancer cell-specific toxicity. A higher SI value indicates greater selectivity.

Disclaimer: The data for piperidine derivatives is based on structurally related compounds and not on Piperidine, 1-(3,4,5-trimethoxybenzoyl)- itself. Direct experimental validation is required to ascertain the specific activity of the title compound.

Table 1: In Vitro Cytotoxicity (IC50) of Piperidine Derivatives and Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Piperidine Derivative (Analog 1) Human Colon Carcinoma (HCT-116)< 5Human Foreskin Fibroblast (Hs27)> 10> 2
Piperidine Derivative (Analog 2) Human Breast Adenocarcinoma (MCF-7)8.17 ± 0.58[3]---
Piperidine Derivative (Analog 3) Human Prostate Cancer (DU-145)10.1 ± 2.9 x 10⁻³[3]---
Combretastatin A4 Human Cervical Cancer (HeLa)1[4]Human Peripheral Blood Mononuclear Cells (PBMCs)> 200[4]> 200
Combretastatin A4 Human Choriocarcinoma (JAR)100[4]Human Trophoblast (HTR-8/SVneo)> 200[4]> 2
Paclitaxel Human Stomach Cancer (MKN-28, MKN-45)0.01Mouse Embryonic Fibroblast (Balb/c 3T3)> 0.5[5]> 50
Paclitaxel Human Breast Cancer (MCF-7)0.01Human Fibroblasts> 0.5[5]> 50
Vincristine Human Chronic Lymphocytic Leukemia (CLL)0.8 (median D90)[6]Normal Human Lymphocytes10 (median D90)[6]~12.5

Mechanism of Action: Insights from Related Compounds

Compounds containing the 3,4,5-trimethoxybenzoyl moiety, similar to the one in Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, are known to target tubulin, a key component of the cytoskeleton. By inhibiting tubulin polymerization, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7]

The piperidine scaffold has been associated with the regulation of several critical signaling pathways involved in cancer progression, including STAT-3, NF-κB, and PI3K/Akt.[8][9] The combined presence of these two functional groups in Piperidine, 1-(3,4,5-trimethoxybenzoyl)- suggests a multi-faceted mechanism of action against cancer cells.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the selectivity and mechanism of action of anti-cancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer and normal cells by 50% (IC50).

  • Cell Culture: Cancer and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions. Control wells receive the solvent alone.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Cell Staining: The cell pellet is resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is used to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and the general workflow for assessing its anti-cancer selectivity.

G cluster_0 Potential Signaling Pathways Piperidine Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Tubulin Tubulin Polymerization Piperidine->Tubulin Inhibition PI3K PI3K/Akt Pathway Piperidine->PI3K Modulation NFkB NF-κB Pathway Piperidine->NFkB Modulation STAT3 STAT3 Pathway Piperidine->STAT3 Modulation Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation NFkB->Proliferation STAT3->Proliferation Proliferation->Apoptosis Survival->Apoptosis

Caption: Potential signaling pathways affected by Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

G cluster_1 Experimental Workflow for Selectivity Assessment start Start cell_culture Culture Cancer & Normal Cell Lines start->cell_culture treatment Treat with Compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Apoptotic Markers) treatment->western_blot ic50 Determine IC50 Values mtt_assay->ic50 si_calc Calculate Selectivity Index (SI = IC50_normal / IC50_cancer) ic50->si_calc end End si_calc->end apoptosis_assay->end western_blot->end

Caption: General workflow for assessing the in vitro selectivity of an anti-cancer compound.

Conclusion

While direct experimental evidence for the selectivity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is currently lacking, the analysis of structurally related compounds and established anti-cancer agents provides a valuable framework for its potential assessment. The presence of the 3,4,5-trimethoxybenzoyl moiety suggests a mechanism of action involving tubulin polymerization inhibition, a clinically validated anti-cancer strategy. The data on analogous piperidine derivatives and the high selectivity indices observed for other tubulin inhibitors like Combretastatin A4 and Paclitaxel underscore the potential for achieving cancer cell-specific cytotoxicity.

Further in vitro studies employing the detailed protocols provided in this guide are essential to definitively characterize the selectivity and therapeutic potential of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. Such investigations will be crucial in determining its promise as a candidate for further pre-clinical and clinical development in oncology.

References

Head-to-head comparison of different synthesis routes for 1-(trimethoxybenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of lead compounds and intermediates is paramount. This guide provides a detailed, head-to-head comparison of three common synthesis routes for 1-(3,4,5-trimethoxybenzoyl)piperidine, a substituted piperidine that can serve as a building block in medicinal chemistry. The comparison is based on established synthetic methodologies, with supporting data from analogous reactions to provide a clear overview of the expected performance of each route.

Comparison of Synthesis Routes

The synthesis of 1-(3,4,5-trimethoxybenzoyl)piperidine is fundamentally an amide bond formation between the piperidine nitrogen and the carbonyl carbon of a 3,4,5-trimethoxybenzoyl moiety. The three routes compared here are the reaction of piperidine with 3,4,5-trimethoxybenzoyl chloride in an organic solvent, the Schotten-Baumann reaction, and the use of a peptide coupling agent with 3,4,5-trimethoxybenzoic acid.

Parameter Route 1: Acid Chloride with Organic Base Route 2: Schotten-Baumann Reaction Route 3: Amide Coupling with Carboxylic Acid
Starting Materials 3,4,5-Trimethoxybenzoyl chloride, Piperidine, Triethylamine3,4,5-Trimethoxybenzoyl chloride, Piperidine, Sodium Hydroxide3,4,5-Trimethoxybenzoic acid, Piperidine, TBTU, Triethylamine
Solvent(s) Dichloromethane (DCM)Water, Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Time 2 - 4 hours1 - 2 hours12 - 16 hours
Typical Yield High (approx. 90-95%)High (approx. 85-95%)Very High (approx. 95-99%)
Purity of Crude Product Good to ExcellentGoodExcellent
Work-up Procedure Aqueous wash and extractionPhase separation and extractionAqueous wash and extraction
Advantages Fast reaction, high yield, readily available starting materials.Uses inexpensive base and solvent, fast reaction.High purity of crude product, mild reaction conditions.
Disadvantages Requires anhydrous conditions, acid chloride is moisture sensitive.Biphasic reaction can sometimes lead to emulsions.Coupling agents can be expensive, longer reaction time.

Logical Workflow of Synthesis Comparison

SynthesisComparison cluster_starting_materials Starting Materials cluster_routes Synthesis Routes cluster_product Product A 3,4,5-Trimethoxybenzoyl Chloride R1 Route 1: Acid Chloride with Organic Base A->R1 R2 Route 2: Schotten-Baumann Reaction A->R2 B Piperidine B->R1 B->R2 R3 Route 3: Amide Coupling B->R3 C 3,4,5-Trimethoxybenzoic Acid C->R3 P 1-(3,4,5-trimethoxybenzoyl)piperidine R1->P R2->P R3->P

Caption: Comparative workflow of the three synthesis routes to 1-(3,4,5-trimethoxybenzoyl)piperidine.

Experimental Protocols

Route 1: Acid Chloride with Organic Base

This protocol is adapted from standard procedures for the acylation of amines with acid chlorides in the presence of a tertiary amine base.

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,4,5-trimethoxybenzoyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add piperidine dropwise to the stirred solution, followed by the dropwise addition of triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Route 2: Schotten-Baumann Reaction

This protocol is based on the classical Schotten-Baumann procedure for N-acylation.

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

  • Piperidine (1.1 eq)

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine in DCM in a flask.

  • Add the 10% NaOH solution to the flask and cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Dissolve 3,4,5-trimethoxybenzoyl chloride in a minimal amount of DCM and add it dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the product.

  • Purify by recrystallization if needed.

Route 3: Amide Coupling with Carboxylic Acid

This protocol utilizes a common peptide coupling agent, TBTU, for the amide bond formation.[1]

Materials:

  • 3,4,5-Trimethoxybenzoic acid (1.0 eq)

  • Piperidine (1.1 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4,5-trimethoxybenzoic acid in anhydrous THF, add TBTU and triethylamine at room temperature.

  • Stir the mixture for 15 minutes.

  • Add piperidine to the reaction mixture.

  • Continue stirring at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash it twice with a saturated solution of NaHCO₃, followed by two washes with water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

  • The crude product is often of high purity, but can be further purified by column chromatography if required.

Conclusion

All three presented routes are viable for the synthesis of 1-(3,4,5-trimethoxybenzoyl)piperidine. The choice of method will depend on the specific requirements of the researcher, including cost, available starting materials, desired purity, and reaction scale.

  • Route 1 (Acid Chloride with Organic Base) is a rapid and high-yielding method, ideal for routine synthesis when the acid chloride is readily available.

  • Route 2 (Schotten-Baumann Reaction) is a cost-effective and fast alternative, particularly suitable for larger scale preparations where the use of inexpensive reagents is advantageous.

  • Route 3 (Amide Coupling) offers the mildest reaction conditions and typically yields the purest crude product, making it an excellent choice for the synthesis of sensitive compounds or when avoiding the handling of moisture-sensitive acid chlorides is preferred, despite the higher cost of coupling agents.

References

Benchmarking the Antimitotic Activity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimitotic activity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, benchmarked against established tubulin-targeting agents. While direct experimental data on this specific compound is limited in publicly available literature, this guide leverages data from structurally similar compounds featuring the critical 1-(3,4,5-trimethoxybenzoyl) moiety to infer its likely mechanism of action and potency. This analysis is supported by a compilation of inhibitory concentrations (IC50) for standard antimitotic drugs and detailed experimental protocols for key assays in the field.

Introduction to Antimitotic Agents and the Role of the 3,4,5-Trimethoxybenzoyl Moiety

Antimitotic agents are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the dynamics of microtubules, which are essential for cell division. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in a variety of potent tubulin polymerization inhibitors, including the natural product colchicine. This structural motif is known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Compounds incorporating the 1-(3,4,5-trimethoxybenzoyl) scaffold have demonstrated significant antiproliferative and antimitotic activities. For instance, a series of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles has been shown to be potent inhibitors of tubulin polymerization, exhibiting strong antiproliferative effects against various cancer cell lines.[1] Similarly, derivatives of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization that induce G2/M cell cycle arrest.[2] These findings strongly suggest that Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, likely exerts its biological effects through a similar mechanism of action, targeting tubulin dynamics.

Comparative Analysis of Antiproliferative Activity

Table 1: IC50 Values of Colchicine in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
BT-12Atypical Teratoid/Rhabdoid Tumor16
BT-16Atypical Teratoid/Rhabdoid Tumor56
A549Lung CarcinomaVaries (comparable to derivatives)
MCF-7Breast CarcinomaVaries (comparable to derivatives)
LoVoColon AdenocarcinomaVaries (highly active derivatives at 7-14 nM)
HT-29Colon AdenocarcinomaVaries (less active than Amphidinol 2)
HCT-116Colon CarcinomaVaries (less active than Amphidinol 2)

Note: IC50 values for colchicine can vary significantly between studies and experimental conditions.

Table 2: IC50 Values of Vincristine in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
A549Lung Cancer40
MCF-7Breast Cancer5 - 7.371
1A9Ovarian Cancer4
SY5YNeuroblastoma1.6
L1210 (murine)Leukemia10-100 (for 50% cell kill)
CEMLeukemia10-100 (for 50% growth reduction)
UKF-NB-3NeuroblastomaVaries
Table 3: IC50 Values of Paclitaxel in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
Various (8 lines)Various Tumors2.5 - 7.5 (24h exposure)
NSCLC (median)Non-Small Cell Lung Cancer9400 (24h), 27 (120h)
SCLC (median)Small Cell Lung Cancer25000 (24h), 5000 (120h)
SK-BR-3Breast Cancer (HER2+)Varies
MDA-MB-231Breast Cancer (Triple Negative)300 - 5000
T-47DBreast Cancer (Luminal A)Varies
BT-474Breast Cancer19

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess antimitotic activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/ml) to each well and incubate at 37°C for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO (150 µl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Tubulin Addition: Add a solution of purified tubulin (e.g., >99% pure porcine brain tubulin) in a polymerization buffer (containing GTP and other necessary components) to each well.

  • Polymerization Induction: Induce polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader. The increase in signal corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves of treated samples to a control (vehicle-treated) sample. Inhibition of polymerization will result in a lower rate and extent of signal increase. Calculate the IC50 for tubulin polymerization inhibition.

Visualizing the Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway for Antimitotic Activity

The following diagram illustrates the proposed mechanism of action for Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, based on its structural similarity to other tubulin inhibitors.

Antimitotic_Pathway cluster_drug Drug Action cluster_cellular Cellular Events Drug Piperidine, 1-(3,4,5-trimethoxybenzoyl)- Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Microtubule Microtubule Polymerization Drug->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of antimitotic action.

Experimental Workflow for Evaluating Antimitotic Agents

The diagram below outlines a typical workflow for screening and characterizing potential antimitotic compounds.

Experimental_Workflow Start Compound Synthesis/ Acquisition Screening Cell Viability Assay (e.g., MTT) Start->Screening Hit_Selection Identify Active Compounds (Determine IC50) Screening->Hit_Selection Hit_Selection->Start Inactive Mechanism Mechanism of Action Studies Hit_Selection->Mechanism Active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Confirmation Confirmation of Antimitotic Activity Cell_Cycle->Confirmation Tubulin_Assay->Confirmation

Caption: Workflow for antimitotic drug discovery.

Conclusion

While direct experimental evidence for the antimitotic activity of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is not extensively documented in the public domain, the presence of the 1-(3,4,5-trimethoxybenzoyl) moiety strongly suggests its potential as a tubulin polymerization inhibitor. The comparative data on established antimitotic agents and the detailed experimental protocols provided in this guide offer a valuable framework for researchers to design and interpret experiments aimed at characterizing this and other novel compounds. Further investigation is warranted to elucidate the precise potency and mechanism of action of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and to explore its potential as a therapeutic agent.

References

Confirming the Molecular Mechanism of 1-(trimethoxybenzoyl)piperidine through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for elucidating the molecular mechanism of 1-(trimethoxybenzoyl)piperidine, a compound with potential pharmacological activity. Due to the limited publicly available data on its specific molecular target, this document hypothesizes a mechanism of action centered on the inhibition of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a well-characterized efflux pump implicated in multidrug resistance.[1][2][3][4] This hypothesis is predicated on the presence of the trimethoxybenzoyl moiety, a feature found in other compounds known to modulate P-gp activity.

To rigorously validate this proposed mechanism, this guide outlines a series of experiments, including the use of knockout cell lines, and compares the hypothetical performance of 1-(trimethoxybenzoyl)piperidine against established first and third-generation P-gp inhibitors, Verapamil and Tariquidar, respectively.[4][5][6][7][8]

Comparative Performance Data

The following tables summarize the expected quantitative data from key experiments designed to characterize and compare the P-gp inhibitory activity of 1-(trimethoxybenzoyl)piperidine with Verapamil and Tariquidar.

Table 1: Comparative P-glycoprotein Inhibition

CompoundClassP-gp Inhibition IC₅₀ (µM)¹Mechanism of Inhibition
1-(trimethoxybenzoyl)piperidine Hypothesized P-gp Inhibitor[Hypothetical Data]To be determined
Verapamil First-Generation P-gp Inhibitor1.5 - 10Competitive Substrate[7][9]
Tariquidar Third-Generation P-gp Inhibitor0.005 - 0.05Non-competitive[6][10]

¹IC₅₀ values represent the concentration of the inhibitor required to reduce P-gp activity by 50% and can vary based on the cell line and substrate used.

Table 2: Effect on Intracellular Accumulation of P-gp Substrate (e.g., Doxorubicin)

Cell LineTreatmentIntracellular Doxorubicin (Fold Change vs. WT Control)
Wild-Type (WT) Vehicle Control1.0
1-(trimethoxybenzoyl)piperidine[Hypothetical Data]
Verapamil~2-4
Tariquidar>10
P-gp Knockout (ABCB1⁻/⁻) Vehicle Control>10
1-(trimethoxybenzoyl)piperidineNo significant change vs. KO control

Table 3: Reversal of Multidrug Resistance

Cell LineChemotherapeutic (e.g., Paclitaxel) IC₅₀ (nM)
Wild-Type (WT) 5
P-gp Overexpressing 500
P-gp Overexpressing + 1-(trimethoxybenzoyl)piperidine [Hypothetical Data]
P-gp Overexpressing + Verapamil ~50-100
P-gp Overexpressing + Tariquidar ~5-15
P-gp Knockout (ABCB1⁻/⁻) 5

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the hypothesized molecular pathway, the workflow for generating knockout cell lines, and the experimental protocol for assessing P-gp inhibition.

P_glycoprotein_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Pgp P-glycoprotein (P-gp/ABCB1) Drug_out Chemotherapeutic Drug (e.g., Doxorubicin) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding Target Cellular Target (e.g., DNA) Drug_in->Target Therapeutic Effect ATP ATP ATP->Pgp Energy Inhibitor 1-(trimethoxybenzoyl)piperidine (Hypothesized Inhibitor) Inhibitor->Pgp Inhibition

Caption: Hypothesized mechanism of P-gp inhibition.

Knockout_Workflow cluster_design Step 1: Design & Preparation cluster_editing Step 2: Gene Editing cluster_cloning Step 3: Clonal Isolation cluster_validation Step 4: Validation sgRNA Design sgRNAs targeting ABCB1 gene Vector Clone sgRNA into Cas9 expression vector (e.g., PX458) sgRNA->Vector Transfection Transfect Wild-Type cells with Cas9/sgRNA vector Vector->Transfection Sorting Isolate transfected cells (e.g., via FACS for GFP+) Transfection->Sorting Dilution Single-cell dilution into 96-well plates Sorting->Dilution Expansion Expand single-cell colonies Dilution->Expansion Genotyping Genomic DNA extraction & PCR Expansion->Genotyping Sequencing Sanger sequencing to confirm INDELs Genotyping->Sequencing WesternBlot Western Blot to confirm absence of P-gp protein Sequencing->WesternBlot Functional Functional assay to confirm loss of efflux activity WesternBlot->Functional

Caption: Workflow for generating an ABCB1 knockout cell line.

Pgp_Assay_Workflow cluster_setup Experiment Setup cluster_assay Substrate Accumulation Assay cluster_analysis Data Analysis Seed Seed WT and P-gp KO cells on 96-well plates Incubate Incubate cells with test compounds (Compound X, Verapamil, Tariquidar) at various concentrations Seed->Incubate AddSubstrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) Incubate->AddSubstrate IncubateSubstrate Incubate for a defined period (e.g., 60 minutes) AddSubstrate->IncubateSubstrate Wash Wash cells to remove extracellular substrate IncubateSubstrate->Wash Measure Measure intracellular fluorescence using a plate reader Wash->Measure Normalize Normalize fluorescence to cell number/protein content Measure->Normalize Plot Plot fluorescence vs. inhibitor concentration for WT cells Normalize->Plot Calculate Calculate IC50 values Plot->Calculate

Caption: Workflow for an in vitro P-gp inhibition assay.

Experimental Protocols

Generation of ABCB1 (P-gp) Knockout Cell Line via CRISPR-Cas9

This protocol describes the generation of a stable cell line in which the ABCB1 gene, encoding P-gp, is functionally knocked out.

a. Materials:

  • Parental cell line (e.g., HEK293T, MDCK-MDR1)

  • CRISPR-Cas9 plasmid containing a selection marker (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)[11]

  • Validated single guide RNAs (sgRNAs) targeting an early exon of the ABCB1 gene

  • Lipofectamine 3000 or similar transfection reagent

  • Fluorescence-Activated Cell Sorter (FACS)

  • Cell culture media and supplements

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target site

  • Anti-P-glycoprotein antibody for Western Blot

b. Protocol:

  • sgRNA Design and Cloning: Design two to three sgRNAs targeting an early constitutive exon of the ABCB1 gene using a design tool (e.g., Benchling, CRISPR Design Tool). Synthesize and clone the sgRNAs into the CRISPR-Cas9 expression vector according to the manufacturer's protocol.[12]

  • Transfection: Culture the parental cells to 70-80% confluency. Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent.[13]

  • Enrichment of Edited Cells: 48 hours post-transfection, enrich the population of successfully transfected cells by sorting for the GFP-positive population using FACS.[11]

  • Single-Cell Cloning: Perform serial dilutions of the enriched cell population and seed into 96-well plates to achieve an average of 0.5 cells per well.

  • Colony Expansion: Culture the single cells for 2-3 weeks, monitoring for colony formation. Expand the resulting clones into larger culture vessels.

  • Validation:

    • Genotyping: Extract genomic DNA from each clone. Perform PCR using primers that flank the sgRNA target region. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[13]

    • Protein Expression: Confirm the absence of P-gp protein expression in candidate knockout clones via Western Blot analysis using a validated anti-P-gp antibody.

    • Functional Validation: Perform a functional assay (as described below) to confirm the loss of P-gp-mediated efflux activity.

In Vitro P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

a. Materials:

  • Wild-type (WT) and ABCB1⁻/⁻ (P-gp KO) cells

  • Clear-bottom, black-walled 96-well plates

  • Rhodamine 123 (P-gp substrate)

  • Test compounds: 1-(trimethoxybenzoyl)piperidine, Verapamil, Tariquidar

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

b. Protocol:

  • Cell Seeding: Seed both WT and P-gp KO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Compound Incubation: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in HBSS. Remove the culture medium from the cells and wash once with HBSS. Add the compound dilutions to the WT cells and HBSS with vehicle to the control wells (WT and P-gp KO). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to all wells at a final concentration of 5 µM.

  • Accumulation Phase: Incubate the plates for 60 minutes at 37°C, protected from light.

  • Wash and Lyse: Aspirate the solution from all wells and wash the cell monolayer three times with ice-cold HBSS to stop the efflux and remove extracellular substrate. Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

  • Data Analysis:

    • The fluorescence in P-gp KO cells represents maximum accumulation (100% inhibition).

    • The fluorescence in vehicle-treated WT cells represents basal accumulation (0% inhibition).

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Chemosensitivity Assay

This assay determines the ability of a P-gp inhibitor to restore the cytotoxic effect of a chemotherapeutic agent in multidrug-resistant cells.

a. Materials:

  • P-gp overexpressing cell line and the corresponding parental (sensitive) cell line.

  • P-gp substrate chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

  • Test compounds: 1-(trimethoxybenzoyl)piperidine, Verapamil, Tariquidar

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

b. Protocol:

  • Cell Seeding: Seed the P-gp overexpressing cells into 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of the P-gp inhibitors (e.g., at their IC₅₀ concentration for P-gp inhibition).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls for each condition.

    • Plot cell viability versus the log of the chemotherapeutic concentration and determine the IC₅₀ for each condition.

    • The "reversal fold" can be calculated by dividing the IC₅₀ of the chemotherapeutic alone by the IC₅₀ in the presence of the inhibitor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the pharmacokinetic profile of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, and related compounds. Due to the limited publicly available pharmacokinetic data for Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, this guide utilizes data from structurally related N-aroylpiperidines and other piperidine-containing compounds to provide a representative analysis. The information herein is intended to serve as a valuable resource for researchers and drug development professionals by offering insights into the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of this chemical scaffold.

The inclusion of a piperidine ring is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1] The N-benzyl piperidine motif, for instance, is utilized to fine-tune efficacy and physicochemical characteristics in drug development.[2] This guide presents a summary of key pharmacokinetic parameters in clear, tabular formats, details the experimental protocols for crucial ADME assays, and provides visual representations of experimental workflows.

Comparative Pharmacokinetic Data

The following tables summarize key in vitro pharmacokinetic parameters for representative piperidine-containing compounds. These compounds were selected based on structural similarities to Piperidine, 1-(3,4,5-trimethoxybenzoyl)- to provide a relevant, albeit indirect, comparison.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

Compound/Reference CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Representative Piperazin-1-ylpyridazine (Compound 1) [3]Mouse~3High
Human~3High
Improved Piperazin-1-ylpyridazine (Compound 29) [3]Mouse113Low
Human105Low
1-(2-Pyrimidinyl)-piperazine [4]Human-Vmax: 313 pmol/min/mg protein (Km: 171 µM)

Note: Data for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is not publicly available. The compounds listed are for comparative purposes to illustrate a range of metabolic stabilities observed in similar scaffolds.

Table 2: In Vitro Permeability across Caco-2 Cell Monolayers

Compound/Reference CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Representative Aurone with Piperidine Moiety (12a) [5]Good permeabilityNot Reported
General Range for Drug Candidates [5]>10 is considered high<2 suggests no significant efflux

Note: Specific Caco-2 permeability data for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is not available. The data presented provides a general context for interpreting Caco-2 assay results.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo pharmacokinetic experiments are provided below. These protocols represent standard industry practices for evaluating the ADME properties of novel chemical entities.

Liver Microsomal Stability Assay

This in vitro assay is a primary screen to assess the metabolic stability of a compound by phase I enzymes, predominantly cytochrome P450s, present in liver microsomes. A high turnover rate in this assay suggests that the compound is likely to be rapidly cleared in vivo.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human or other species of interest) are thawed on ice.

    • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4).

    • Internal standard solution for analytical quantification.

  • Incubation:

    • The test compound is diluted in the phosphate buffer to the final desired concentration (e.g., 1 µM).

    • The compound solution is pre-incubated with the liver microsomes at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • A parallel incubation without the NADPH regenerating system serves as a negative control.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, NADPH system) pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Aliquots at Time Points start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Workflow for Liver Microsomal Stability Assay.
Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier, including the expression of key uptake and efflux transporters.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.

    • The test compound, along with a low-permeability marker (e.g., Lucifer Yellow), is added to the apical chamber.

    • At specified time intervals (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral chamber and replaced with fresh transport buffer.

    • A sample is also taken from the apical chamber at the beginning and end of the experiment.

  • Efflux Assay (Basolateral to Apical - B to A):

    • To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral chamber and samples taken from the apical chamber.

  • Sample Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

    • The concentration of the low-permeability marker is measured to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to Form Monolayer seed_cells->culture check_integrity Verify Monolayer Integrity (TEER Measurement) culture->check_integrity add_compound Add Test Compound to Donor Chamber check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample from Receiver Chamber at Time Points incubate->sample_receiver lcms_analysis Quantify Compound by LC-MS/MS sample_receiver->lcms_analysis calculate_papp Calculate Papp and Efflux Ratio lcms_analysis->calculate_papp

Workflow for Caco-2 Permeability Assay.
In Vivo Rodent Pharmacokinetic Study

In vivo pharmacokinetic studies in animal models, such as rats or mice, are essential for understanding the ADME properties of a compound in a whole organism. These studies provide crucial data on bioavailability, clearance, volume of distribution, and half-life.

Methodology:

  • Animal Acclimatization and Dosing:

    • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are acclimatized to the laboratory conditions.

    • For intravenous (IV) administration, the test compound is typically formulated in a vehicle suitable for injection and administered via a tail vein.

    • For oral (PO) administration, the compound is formulated in an appropriate vehicle and administered by oral gavage.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood is typically collected from the tail vein, saphenous vein, or via cardiac puncture for terminal samples.

    • Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Sample Analysis:

    • The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models.

    • Key pharmacokinetic parameters are calculated, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • t½: Elimination half-life.

      • F%: Oral bioavailability (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100).

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Acclimatize Animals formulate Formulate Compound for IV and PO Dosing acclimatize->formulate dose Administer Compound (IV or PO) formulate->dose collect_blood Collect Blood Samples at Pre-defined Time Points dose->collect_blood process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma lcms_analysis Quantify Compound in Plasma by LC-MS/MS process_plasma->lcms_analysis pk_analysis Perform Pharmacokinetic Analysis lcms_analysis->pk_analysis determine_params Determine PK Parameters (Cmax, Tmax, AUC, F%) pk_analysis->determine_params

Workflow for In Vivo Rodent Pharmacokinetic Study.

Conclusion

This guide provides a framework for evaluating the pharmacokinetic profile of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- by presenting data from structurally related compounds and detailing standard experimental protocols. The provided data on N-aroylpiperidines and other piperidine derivatives suggest that metabolic stability can be highly variable and is influenced by the specific substitution patterns on both the piperidine and benzoyl rings. Similarly, intestinal permeability is expected to be a key determinant of oral absorption.

The experimental protocols and workflows outlined in this guide offer a clear and structured approach for researchers to generate robust and reliable pharmacokinetic data for novel compounds. By applying these methodologies, a comprehensive understanding of the ADME properties of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and its analogues can be achieved, thereby facilitating informed decision-making in the drug discovery and development process. It is important to reiterate that a direct experimental evaluation of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is necessary to definitively determine its pharmacokinetic profile.

References

Safety Operating Guide

Safe Disposal of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. The following procedures are based on established best practices for handling hazardous chemical waste and should be executed in strict accordance with local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, as a derivative of piperidine, should be handled with extreme caution. Piperidine itself is classified as a flammable, toxic, and corrosive substance.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for the compound, if available. In its absence, treat the compound with the highest level of precaution based on the known hazards of its parent compound, piperidine.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.[1][3]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside a fume hood or if aerosolization is possible.[5]

Engineering Controls:

  • All handling of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

II. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][3] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

III. Disposal Procedures

The disposal of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- must be managed as hazardous waste. Improper disposal can pose a significant threat to human health and the environment.

Key Principles:

  • Do Not Dispose Down the Drain: This chemical should never be disposed of in the sanitary sewer system.[1]

  • Segregate Waste: Collect waste containing this compound in a designated, properly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Use a Licensed Waste Disposal Service: The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste disposal company.

Waste Characterization and Labeling: While a specific EPA hazardous waste code for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is not readily available, it would likely fall under codes for toxic and/or flammable wastes. Piperidine is classified with hazardous waste codes D001 (ignitability) and D002 (corrosivity), and may also be considered toxic. It is imperative to consult with your institution's EHS department for proper waste characterization and labeling in accordance with EPA and local regulations.

IV. Quantitative Data for Piperidine (as a reference)

The following table summarizes key quantitative data for piperidine, which should be considered as a reference for handling and disposal of its derivatives.

PropertyValueCitation
Flash Point 16 °C (60.8 °F)[2]
Flammability Limits Lower: 1.5 Vol%, Upper: 10.3 Vol%[2]
Auto-ignition Temperature 320 °C (608 °F)[2]
Acute Toxicity (Dermal) Category 3[3]
Acute Toxicity (Inhalation) Category 3[3]
Skin Corrosion/Irritation Category 1C[3]

V. Experimental Protocols: General Principles of Neutralization

Disclaimer: The following is a general outline of a chemical neutralization process. It is not a validated protocol for Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and should not be attempted without a thorough, substance-specific risk assessment and validation by qualified chemists.

Piperidine and its derivatives are basic compounds. Neutralization typically involves reacting the basic waste with an acidic solution to form a salt, which may be less hazardous.

General Steps:

  • Dilution: The waste material is typically diluted in a suitable solvent to control the reaction rate and temperature.

  • Neutralization: A weak acid (e.g., citric acid) is slowly added to the diluted waste solution while stirring and monitoring the pH. The goal is to bring the pH to a neutral range (around 7).

  • Monitoring: The temperature of the reaction should be carefully monitored to prevent runaway reactions.

  • Disposal of Neutralized Waste: The resulting neutralized solution must still be treated as chemical waste and disposed of in accordance with local regulations. It should not be assumed to be non-hazardous without further analysis.

VI. Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Disposal A Wear appropriate PPE B Work in a chemical fume hood C Have spill kit ready D Collect waste in a designated, labeled hazardous waste container C->D E Segregate from incompatible wastes D->E F Store in a cool, dry, well-ventilated area E->F G Away from ignition sources F->G H Contact institution's EHS office G->H I Arrange for pickup by a licensed waste disposal company H->I J Complete all required waste disposal documentation I->J

Caption: Workflow for the safe disposal of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.

This guide is intended to provide a framework for the safe handling and disposal of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. It is not a substitute for a thorough understanding of the specific hazards of the compound and the regulations set forth by your institution and local authorities. Always prioritize safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. The following procedures are based on the known hazards of the piperidine moiety and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

Hazard Summary Table

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[1][2][3]
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][3]
Acute Toxicity (Inhalation) Toxic if inhaled.[1][3]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][3][4][5]
Eye Damage/Irritation Causes serious eye damage.[1][2][4][5]
Aquatic Hazard Harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Piperidine, 1-(3,4,5-trimethoxybenzoyl)- to minimize exposure and ensure personal safety.

PPE Requirements Table

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile, neoprene, or other resistant material. Ensure gloves comply with ASTM standard D-6978.[6] Change gloves frequently and immediately if contaminated.
Body Chemical-resistant lab coat or gownDisposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[6] Consider a flame-retardant and antistatic protective clothing.[1]
Eyes & Face Chemical splash goggles and a face shieldGoggles must be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing.[6]
Respiratory NIOSH-approved respiratorA fit-tested N95 or higher respirator is recommended, especially when there is a risk of generating aerosols or if working outside a fume hood.[6]
Feet Closed-toe, chemical-resistant shoesLeather or other suitable material that provides full coverage of the feet.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Risk Assess Risks: - Splashing - Aerosolization - Fire Select_PPE Select Appropriate PPE (Refer to Table) Assess_Risk->Select_PPE Don_Gown 1. Gown Select_PPE->Don_Gown Don_Resp 2. Respirator Don_Gown->Don_Resp Don_Goggles 3. Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Gloves (Double) Don_Goggles->Don_Gloves Handle_Chem Handle Chemical in Fume Hood Don_Gloves->Handle_Chem Doff_Gloves 1. Outer Gloves Handle_Chem->Doff_Gloves Doff_Gown 2. Gown Doff_Gloves->Doff_Gown Doff_Goggles 3. Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Resp 4. Respirator Doff_Goggles->Doff_Resp Doff_Inner_Gloves 5. Inner Gloves Doff_Resp->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands Disposal_Plan Start Chemical Waste Generated Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Arrange for Pickup by Certified Waste Hauler Store->Dispose End Disposal Complete Dispose->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.